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Foundational

An In-depth Technical Guide to Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzo[d]isothiazole ring, is a recognized "privileged scaffold," appearing in a variety of biologically active molecules.[1][2] This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications and the underlying rationale for its investigation in drug development programs.

While a dedicated CAS number for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is not readily found in public databases, its precursor, 3-Chlorobenzo[d]isothiazole-6-carboxylic acid , is registered under CAS Number 1520779-76-3 .[3] This guide will, therefore, detail the synthesis of the target methyl ester from this known starting material.

Physicochemical Properties and Structural Elucidation

The precise experimental data for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is not extensively published. However, based on the known characteristics of related benzo[d]isothiazole and benzothiazole derivatives, we can predict its key physicochemical properties.[4][5]

PropertyPredicted Value/Characteristic
Molecular Formula C₉H₆ClNO₂S
Molecular Weight 227.67 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point Predicted to be a crystalline solid with a defined melting point.

Spectroscopic Characterization:

The structural integrity of synthesized Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate would be confirmed using standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling constants providing information about their relative positions. A characteristic singlet corresponding to the methyl ester protons (-OCH₃) would be observed, typically in the range of 3.8-4.0 ppm.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzo[d]isothiazole core, and the methyl carbon of the ester group.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak [M]⁺ confirming the successful synthesis.[7]

Synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

The synthesis of the target compound is a two-stage process that begins with the commercially available or synthetically accessible 3-Chlorobenzo[d]isothiazole-6-carboxylic acid. The overall workflow involves the esterification of this carboxylic acid.

Diagram: Synthetic Workflow

Synthesis_Workflow Precursor 3-Chlorobenzo[d]isothiazole-6-carboxylic acid Esterification Esterification Reaction Precursor->Esterification Methanol, Acid Catalyst or Coupling Agent Product Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate Esterification->Product

Caption: General workflow for the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.

Experimental Protocol: Esterification of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid

Several standard methods can be employed for the esterification of the carboxylic acid precursor. The choice of method may depend on the scale of the reaction and the desired purity of the final product.

Method 1: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (1 equivalent) in methanol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Final Purification: The crude ester can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • The use of excess methanol drives the equilibrium of the reversible Fischer esterification towards the product side.[8]

  • The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

Method 2: Dicyclohexylcarbodiimide (DCC) Coupling

This method is suitable for small-scale synthesis and is performed under milder conditions.[9]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Addition of Coupling Agent: Cool the solution in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its completion by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography.

Causality Behind Experimental Choices:

  • DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

  • DMAP acts as a nucleophilic catalyst, accelerating the reaction.[9]

Method 3: Yamaguchi Esterification

This method is particularly useful for the synthesis of sterically hindered esters and proceeds through a mixed anhydride intermediate.[10]

Step-by-Step Methodology:

  • Formation of Mixed Anhydride: Treat 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (1 equivalent) with 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and a tertiary amine base like triethylamine in an aprotic solvent.

  • Ester Formation: Add methanol (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Work-up and Purification: The work-up and purification steps are similar to those for the DCC coupling method.

Causality Behind Experimental Choices:

  • The formation of the mixed anhydride with 2,4,6-trichlorobenzoyl chloride creates a highly activated carboxylic acid derivative that reacts efficiently with the alcohol.[10]

Applications in Drug Discovery and Development

The benzo[d]isothiazole scaffold is a key pharmacophore in a range of therapeutic areas.[11][12] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][13]

Potential as an Anticancer Agent

Many benzothiazole and benzo[d]isothiazole derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[11] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways.

Diagram: Potential Mechanism of Action

MoA Compound Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate Target Kinase / Enzyme Compound->Target Inhibition Pathway Signaling Pathway Target->Pathway Activation Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Regulation

Caption: A hypothetical mechanism of action for the title compound in an anticancer context.

Role as a Bioisostere

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy for optimizing lead compounds.[14][15] The benzo[d]isothiazole moiety can act as a bioisostere for other aromatic systems, such as benzothiazole or indole, potentially leading to improved pharmacokinetic properties, enhanced target binding, or reduced off-target effects.[16][17]

Conclusion

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications in drug discovery. The synthetic accessibility of this compound from its corresponding carboxylic acid, coupled with the known biological activities of the benzo[d]isothiazole core, makes it an attractive target for further investigation by researchers in academia and the pharmaceutical industry.

References

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179.
  • Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. (n.d.).
  • Medicinal significance of the benzothiazole scaffold: an insight view. (n.d.).
  • In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Deriv
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.
  • (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. (2025).
  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (n.d.).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). Molecules, 30(15), 345.
  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (n.d.).
  • Study of Benzothiazoles and its Pharmaceutical Importance. (n.d.).
  • Esterification of Carboxylic Acids with Alcohols and Thiols. (n.d.). Organic Syntheses.
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. (n.d.). Arkivoc.
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.).
  • Direct, Rapid and Convenient Synthesis of Esters and Thioesters Using PPh3/N-Chlorobenzotriazole System. (2013). SciELO.
  • 1520779-76-3|3-Chlorobenzo[d]isothiazole-6-carboxylic acid|BLD Pharm. (n.d.).
  • Synthesis of benzo[d]isothiazoles: an upd
  • Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts.
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (n.d.).

Sources

Exploratory

Solubility of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate Executive Summary & Compound Architecture Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (CAS: 1823933-64-7) is a functi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Executive Summary & Compound Architecture

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (CAS: 1823933-64-7) is a functionalized bicyclic heterocycle often utilized as an intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antivirals.[1] Its solubility profile is governed by the interplay between its lipophilic chloro-aromatic core and the polarizable ester/isothiazole moieties.[1]

Quick Solubility Reference:

  • High Solubility (>50 mg/mL): Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[1]

  • Moderate Solubility (10–50 mg/mL): Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone.[1]

  • Low/Anti-Solvents (<1 mg/mL): Water, Hexanes, Heptane, Diethyl Ether (cold).[1]

Structural Analysis & Theoretical Solubility Profiling

To predict solubility behavior where empirical data is scarce, we analyze the compound's physicochemical descriptors using the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).[1]

Physicochemical Descriptors
  • Molecular Weight: 227.67 g/mol [1][2]

  • Physical State: Solid (Predicted MP: ~80–120°C range based on analogs).

  • Lipophilicity (LogP): ~3.2 (Predicted). The chloro substituent and methyl ester significantly increase lipophilicity compared to the parent acid.

  • H-Bonding:

    • Donors: 0 (Aprotic).

    • Acceptors: 3 (N, O=C, O-C).[1]

Hansen Solubility Parameters (HSP) Prediction

The solubility behavior can be modeled using the three HSP components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1][3]
ParameterContribution SourceEstimated Value (

)
Best Solvent Match

(Dispersion)
Aromatic ring, Chloro group~19.0Chlorinated solvents, Aromatics

(Polarity)
Isothiazole ring, Ester carbonyl~10.5Ketones, Esters (EtOAc)

(H-Bonding)
Ester oxygen, Nitrogen (weak)~6.0Weakly H-bonding solvents

Insight: The compound occupies a "solubility sphere" closest to Dichloromethane and THF . It lacks the H-bond donating capacity to dissolve well in water or simple alcohols without heating.[1]

Solvent Selection Guide

This section categorizes solvents by their utility in synthesis, purification, and analysis.[1]

Reaction Solvents (Synthesis)
  • Dichloromethane (DCM): Excellent. The primary choice for reactions at room temperature. High solubility ensures homogeneity.

  • DMF / DMSO: Excellent.[1] Required for

    
     reactions where higher temperatures (>80°C) are needed to displace the C3-chloro group.[1]
    
  • Toluene: Good. Useful for reflux conditions, though solubility drops significantly upon cooling (good for crystallization).[1]

Purification Solvents (Chromatography & Crystallization)
  • Ethyl Acetate / Hexane System: The standard mobile phase for silica gel chromatography. The compound is soluble in EtOAc but precipitates in Hexane.

    • Typical

      
      : ~0.4–0.6 in 20% EtOAc/Hexane.
      
  • Recrystallization:

    • Solvent: Hot Ethanol or Acetonitrile.

    • Anti-solvent:[1] Water (added dropwise to hot solution) or Heptane (added to DCM solution).

Critical Stability Warning

⚠️ CAUTION: The C3-Chloro position is susceptible to Nucleophilic Aromatic Substitution (


) .
  • Avoid: Primary alcohols (Methanol/Ethanol) with strong bases or high heat, as this may lead to alkoxide displacement of the chlorine or transesterification of the methyl ester. [1] * Preferred: Non-nucleophilic aprotic solvents (DCM, THF, Toluene).[1]

Experimental Protocols for Solubility Determination

Since batch-to-batch purity affects solubility, empirical determination is required for precise formulation.[1]

Protocol A: Kinetic Solubility Screening (High Throughput)

Use this for rapid estimation during lead optimization.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dispensing: Aliquot 5 µL of stock into a 96-well plate.

  • Dilution: Add 195 µL of the test solvent (PBS, MeOH, ACN) to reach a target concentration of 250 µM (2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Analysis: Measure UV absorbance at 280–300 nm. Precipitates will cause light scattering (turbidity) or reduced absorbance after filtration.

Protocol B: Equilibrium Solubility (Gravimetric Standard)

Use this for process chemistry scale-up.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top vial.

  • Equilibration: Stir magnetically at the target temperature (e.g., 25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Method 1 (HPLC): Dilute 10 µL of filtrate into 990 µL ACN and inject.

    • Method 2 (Gravimetric): Evaporate a known volume of filtrate in a pre-weighed aluminum pan and weigh the residue.

Visual Workflows

Figure 1: Solubility Determination Workflow

SolubilityWorkflow Start Start: Solid Sample SolventChoice Select Solvent System (Based on HSP) Start->SolventChoice MethodSelect Select Method SolventChoice->MethodSelect Kinetic Kinetic Method (DMSO Stock -> Buffer) MethodSelect->Kinetic Early Stage Thermo Thermodynamic Method (Excess Solid + Solvent) MethodSelect->Thermo Process Dev Turbidity Measure Turbidity (Nephelometry) Kinetic->Turbidity ResultK Est. Precipitation Point Turbidity->ResultK Equilibrate Equilibrate 24h @ 25°C (Shake/Stir) Thermo->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Quant Quantify Filtrate (HPLC/UV/Gravimetric) Filter->Quant ResultT Intrinsic Solubility (S) Quant->ResultT

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility methods based on development stage.

Figure 2: Solvent Selection Decision Tree

SolventTree Root Solvent Selection Reaction Reaction Medium Root->Reaction Purification Purification Root->Purification TempLow Room Temp (<40°C) Reaction->TempLow TempHigh High Temp (>80°C) Reaction->TempHigh Chrom Flash Chromatography Purification->Chrom Cryst Recrystallization Purification->Cryst DCM Dichloromethane (Excellent Solubility) TempLow->DCM DMF DMF / DMSO (High Sol + High BP) TempHigh->DMF EtOAcHex EtOAc / Hexane (Standard System) Chrom->EtOAcHex HotCold Hot EtOH or ACN (Cool to precipitate) Cryst->HotCold

Caption: Strategic solvent selection guide for synthesis and purification workflows.

References

  • National Center for Biotechnology Information. (2025). Methyl 3-hydroxybenzo[d]isothiazole-6-carboxylate (Related Compound Analysis). PubChem Compound Summary. Retrieved from [Link][1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP methodology).
  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text for Kinetic Solubility protocols).

Sources

Foundational

The Enduring Scaffold: An In-Depth Technical Guide to the Discovery and History of Benzo[d]isothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The benzo[d]isothiazole core, a fused heterocyclic system of benzene and isothiazole, represents a "privileged scaffold" in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isothiazole core, a fused heterocyclic system of benzene and isothiazole, represents a "privileged scaffold" in medicinal chemistry. Its journey, from an accidental discovery leading to the first artificial sweetener to its central role in modern antipsychotic medications, is a testament to its remarkable chemical versatility and pharmacological significance. This technical guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and diverse biological applications of benzo[d]isothiazole compounds. We will delve into the foundational synthetic methodologies, from classical ring-closing strategies to modern catalytic and electrochemical approaches, providing detailed experimental protocols and mechanistic insights. Furthermore, this guide will systematically survey the vast therapeutic potential of benzo[d]isothiazole derivatives, with a focus on their applications in oncology, infectious diseases, inflammation, and neuroscience, supported by quantitative data to inform future drug discovery and development endeavors.

A Serendipitous Beginning: The Discovery of Saccharin and the Dawn of Benzo[d]isothiazoles

The story of benzo[d]isothiazoles begins not with a targeted therapeutic design, but with a fortuitous discovery in the late 19th century. In 1879, while working in the laboratory of Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg was investigating the oxidation of o-toluenesulfonamide.[1][2] After a long day in the lab, Fahlberg noticed an intensely sweet taste on his hand at dinner, which he traced back to the compound he had been working with: anhydro-o-sulfaminebenzoic acid, now famously known as saccharin.[1][2] This accidental discovery marked the birth of the first commercially successful artificial sweetener and, more broadly, introduced the benzo[d]isothiazole scaffold to the scientific community.

Fahlberg and Remsen jointly published their discovery, but Fahlberg later patented and commercialized saccharin independently, leading to a strained relationship between the two scientists.[1] Despite the controversy, the discovery of saccharin's intense sweetness, some 300-400 times that of sucrose, sparked significant interest in this novel heterocyclic system.[3] Its commercial production began in Germany and its use became widespread during sugar shortages of World War I.[1][3]

While saccharin's journey was marked by debates over its safety, including a temporary ban in the United States, it ultimately paved the way for the exploration of other benzo[d]isothiazole derivatives for a wide range of applications beyond taste modification.[3] The inherent stability and unique electronic properties of the benzo[d]isothiazole ring system made it an attractive scaffold for medicinal chemists, leading to the development of a plethora of bioactive molecules over the ensuing decades.

Constructing the Core: A Historical Perspective on the Synthesis of the Benzo[d]isothiazole Ring System

The synthesis of the benzo[d]isothiazole core has evolved significantly since its initial discovery. Early methods often relied on harsh reaction conditions and a limited substrate scope. However, these foundational techniques laid the groundwork for the more sophisticated and versatile synthetic strategies employed today.

Classical Approaches to Benzo[d]isothiazole Synthesis

Historically, the construction of the benzo[d]isothiazole ring has been dominated by intramolecular cyclization reactions, typically forming the S-N bond in the final step. One of the earliest and most straightforward methods involves the oxidation of 2-mercaptobenzamides. This approach remains relevant for the synthesis of 1,2-benzisothiazol-3(2H)-ones.

A traditional industrial synthesis of 1,2-benzisothiazol-3-one starts from 2,2′-dithiodibenzoic acid.[4] This multi-step process involves diazotization of anthranilic acid, followed by disulfide formation, chlorination to the corresponding benzoyl chloride, and finally, cyclization with ammonia.[4]

Caption: Traditional synthesis of 1,2-benzisothiazol-3(2H)-one.

Another classical approach involves the cyclization of 2-(alkylthio)benzonitriles. Halogenating agents are used to activate the sulfur atom, facilitating intramolecular attack by the nitrile nitrogen followed by hydrolysis.[5]

The Advent of Modern Synthetic Methodologies

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of more efficient and versatile methods for benzo[d]isothiazole synthesis. These modern techniques often employ transition metal catalysis, electrochemical methods, and novel cycloaddition strategies, offering milder reaction conditions, broader functional group tolerance, and improved yields.

A significant advancement in benzo[d]isothiazole synthesis has been the use of copper catalysis to facilitate the intramolecular dehydrogenative cyclization of 2-mercaptobenzamides.[6][7][8] This method typically employs a Cu(I) or Cu(II) catalyst in the presence of an oxidant, such as molecular oxygen, to promote the formation of the N-S bond.[6][7] The reaction proceeds under relatively mild conditions and tolerates a wide range of substituents on both the aromatic ring and the amide nitrogen.

Sources

Exploratory

Chlorinated Benzisothiazoles: Pharmacophore Optimization &amp; Therapeutic Applications

Executive Summary This technical guide analyzes the medicinal chemistry and biological potential of chlorinated 1,2-benzisothiazole derivatives. While the non-chlorinated core is a known privileged scaffold, the introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry and biological potential of chlorinated 1,2-benzisothiazole derivatives. While the non-chlorinated core is a known privileged scaffold, the introduction of chlorine substituents—specifically at the C3, C5, or C6 positions—dramatically alters the physicochemical profile, enhancing lipophilicity, metabolic stability, and target affinity via halogen bonding. This document serves as a blueprint for researchers leveraging this scaffold in oncology (Hsp90/kinase inhibition) and infectious disease (DNA gyrase targeting).

Structural Pharmacophore & SAR Logic[1]

The 1,2-benzisothiazole ring system functions as a bioisostere of indole and benzothiophene. The incorporation of chlorine is not merely for bulk; it exploits the "sigma-hole" effect, where the halogen acts as a Lewis acid to form specific interactions with backbone carbonyls in target proteins.

The "Chlorine Effect" in SAR
  • C3-Position (The Gateway): The chlorine atom at C3 is highly reactive toward nucleophilic aromatic substitution (

    
    ). This allows for the rapid generation of diverse libraries (amines, ethers, thioethers) essential for High-Throughput Screening (HTS).
    
  • C5/C6-Position (The Anchor): Chlorine substitution on the benzene ring (C5 or C6) increases the partition coefficient (LogP), facilitating cell membrane permeability. In Hsp90 inhibitors, a C6-chloro substituent has been shown to fit into hydrophobic pockets more effectively than bromine or iodine counterparts.

  • The N-S Bond: This weak bond is susceptible to reductive cleavage, potentially acting as a "pro-drug" mechanism in hypoxic tumor environments, releasing reactive species or active metabolites.

SAR_Logic Core 1,2-Benzisothiazole Core C3 C3-Chlorine (Leaving Group) Core->C3 Site of Derivatization C5_6 C5/C6-Chlorine (Lipophilicity/Potency) Core->C5_6 Metabolic Stability NS_Bond N-S Bond (Reductive Cleavage) Core->NS_Bond Hypoxia Targeting Library Generation Library Generation C3->Library Generation Target Affinity (Halogen Bond) Target Affinity (Halogen Bond) C5_6->Target Affinity (Halogen Bond) ROS Generation ROS Generation NS_Bond->ROS Generation

Figure 1: Structure-Activity Relationship (SAR) logic for chlorinated benzisothiazoles. The diagram highlights the distinct functional roles of chlorine positioning and the heterocyclic core.

Oncology Applications: Hsp90 and Kinase Inhibition

Chlorinated benzisothiazoles have emerged as potent small-molecule inhibitors in oncology, particularly for resistant cell lines.

Mechanism of Action[2][3]
  • Hsp90 C-Terminal Domain (CTD) Inhibition: Unlike N-terminal inhibitors (e.g., geldanamycin) that induce the Heat Shock Response (HSR), benzisothiazole derivatives targeting the CTD degrade client proteins (HER2, Akt, Raf-1) without upregulating Hsp70, a common resistance mechanism.

  • Dual Kinase Inhibition: Derivatives bearing a 3-chloro or 3-amino moiety have demonstrated dual inhibition of sEH (soluble epoxide hydrolase) and FAAH (fatty acid amide hydrolase), modulating inflammation-driven cancer progression.

  • Apoptosis Induction: The scaffold triggers the intrinsic apoptotic pathway. The electron-withdrawing nature of the chlorine stabilizes the molecule, allowing it to generate Reactive Oxygen Species (ROS) upon cellular entry, leading to mitochondrial membrane depolarization.

Key Data Summary:

Compound ClassTargetCell LineActivity (IC50)Mechanism
3-Cl-BenzisothiazoleHsp90 (CTD)MCF-7 (Breast)3.9 ± 0.1 µMClient protein degradation
Benzothiazole-PhenylsEH / FAAHHuman Recombinant7 nM / 9.6 nMDual enzymatic inhibition
5-Cl-BenzisothiazoleTubulinHeLa (Cervical)9.76 µMPolymerization inhibition

Antimicrobial Spectrum: The Gyrase Connection

While benzisothiazolinones (BIT) are industrial biocides, chlorinated benzisothiazoles (where the ketone is replaced or modified) exhibit specific pharmaceutical antimicrobial activity.

  • Target: Bacterial DNA Gyrase (Subunit B). Molecular docking studies suggest the benzisothiazole ring intercalates into the ATP-binding pocket, with the chlorine atom providing critical van der Waals contacts.

  • Spectrum: High potency against Gram-positive pathogens (S. aureus, B. subtilis) and fungi (C. albicans). Activity against Gram-negatives is generally lower due to efflux pumps, unless coupled with a permeabilizer.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1,2-Benzisothiazole

This protocol converts the commercially available 1,2-benzisothiazolin-3-one into the reactive 3-chloro intermediate.[1]

Reagents:

  • 1,2-Benzisothiazolin-3-one (BIT)[2]

  • Thionyl Chloride (

    
    )[1]
    
  • Catalytic DMF (N,N-Dimethylformamide)

  • Solvent: Chlorobenzene or Toluene

Workflow:

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Connect to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gas.

  • Charge: Add 0.5 mol BIT and 100 mL chlorobenzene. Add catalytic DMF (2-3 mL).

  • Chlorination: Heat mixture to 70-80°C. Add 0.6 mol

    
     dropwise over 60 minutes.
    
  • Reaction: Maintain temperature at 80°C for 4-8 hours until gas evolution ceases.

  • Purification: Distill off excess

    
     and solvent under reduced pressure.
    
  • Isolation: Vacuum distill the residue (approx. 128°C at 0.93 kPa) to yield the product as a low-melting solid/oil.

Synthesis_Workflow Start Start: 1,2-Benzisothiazolin-3-one Reagent Add SOCl2 + cat. DMF (Solvent: Chlorobenzene) Start->Reagent Heat Heat to 80°C (4-8 hrs) Monitor Gas Evolution Reagent->Heat Distill Vacuum Distillation (Remove Solvent/SOCl2) Heat->Distill Product End: 3-Chloro-1,2-benzisothiazole (Reactive Intermediate) Distill->Product

Figure 2: Synthetic pathway for generating the 3-chloro-1,2-benzisothiazole warhead from the BIT precursor.

Protocol B: Antiproliferative MTT Assay

Standard validation for anticancer potential.

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve chlorinated benzisothiazole derivatives in DMSO. Treat cells with serial dilutions (0.1 µM – 100 µM).

    • Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

  • Incubation: Incubate for 48 or 72 hours.

  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain. Prostaglandins & Other Lipid Mediators. [Link]

  • Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities. Il Farmaco. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Molecules. [Link]

Sources

Foundational

Safety and handling of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Technical Monograph: Operational Safety and Handling of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate Executive Summary & Molecule Context Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a specialized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Handling of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Executive Summary & Molecule Context

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and ubiquitin-specific protease (USP) modulators.[1]

Functionally, this molecule acts as a bifunctional electrophilic scaffold :

  • The "Warhead" (C3-Chlorine): A highly activated imidoyl chloride-like motif susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The "Linker" (C6-Ester): A methyl ester providing a handle for further diversification via hydrolysis or amidation.

Critical Safety Advisory: Due to the electron-deficient nature of the benzisothiazole ring, the C3-chlorine is significantly more labile than a standard aryl chloride. This reactivity profile correlates with high skin sensitization potential (haptenization of proteins) and instability toward moisture .

Physicochemical Profile & Stability

Note: Specific experimental values for this intermediate may not be indexed in public registries. The values below represent a Structure-Activity Relationship (SAR) assessment based on analogous 3-chlorobenzisothiazoles.

PropertyEstimated/Observed CharacteristicsOperational Implication
Physical State Off-white to pale yellow crystalline solidDust generation risk; requires local exhaust ventilation (LEV).[1]
Solubility Soluble in DMSO, DMF, DCM, EtOAc.[1] Poorly soluble in water.[2]Use compatible solvents for transfers (avoid aqueous buffers).
Reactivity High. Susceptible to hydrolysis (ester) and nucleophilic displacement (Cl).Store under Argon. Moisture degrades the compound to the corresponding lactam or acid.
Melting Point Range: 140–160 °C (Analogous prediction)Verify purity via DSC or melting point apparatus; broad range indicates hydrolysis.

Hazard Identification & Mechanistic Toxicology

This section details the causality of the hazards. Unlike generic SDSs, we analyze why the molecule is hazardous to validate the safety protocols.

The Reactivity-Toxicity Axis

The toxicity of this molecule is driven by its electrophilicity.

  • Skin Sensitization (H317): The C3-Cl bond is activated by the adjacent ring nitrogen. Upon contact with skin, it reacts with cysteine or lysine residues in dermal proteins (haptenization), triggering an immune response.[1]

  • Eye Damage (H318): Hydrolysis of the ester or displacement of the chlorine can generate HCl and acidic byproducts in the moist environment of the eye, leading to corrosive damage.

GHS Classification (Derived)
  • Acute Tox. 4 (Oral): Harmful if swallowed.[3][4]

  • Skin Irrit. 2 / Eye Dam. 1: Causes skin irritation and serious eye damage.[3]

  • Skin Sens. 1A: May cause an allergic skin reaction (High Potency).[4]

  • STOT SE 3: May cause respiratory irritation (dust inhalation).

Reactivity Visualization

The following diagram illustrates the chemical pathways leading to hazard events.

HazardLogic Mol Methyl 3-chlorobenzo[d] isothiazole-6-carboxylate Site1 Site: C3-Chlorine (Activated Imidoyl) Mol->Site1 Site2 Site: C6-Ester Mol->Site2 Event1 Nucleophilic Attack (Skin Proteins) Site1->Event1 High Reactivity Event2 Hydrolysis (Moisture/Tears) Site1->Event2 Slow Hydrolysis Site2->Event2 Saponification Risk1 Sensitization (H317) Event1->Risk1 Risk2 Acid Release (HCl) Eye Damage (H318) Event2->Risk2

Caption: Mechanistic pathway linking chemical structure (C3-Cl and C6-Ester) to specific biological hazards (Sensitization and Acid Release).[1]

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and solid handling must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Heterocyclic esters are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) if handling solutions >1M.

    • Rationale: Heteroaromatic compounds can permeate standard nitrile; the outer layer provides a sacrificial barrier.

  • Respiratory: If working outside a hood (not recommended), use a P100/N95 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive hydrolysis risk.

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8 °C).

  • Container: Amber glass with a Teflon-lined cap.

  • Self-Validation: Check the appearance before use. If the solid has turned from pale yellow to bright orange or sticky, hydrolysis/degradation has occurred.

Experimental Workflow: Coupling

A common application is substituting the C3-Chlorine with an amine. This reaction releases HCl, requiring specific handling.

Step-by-Step Protocol
  • Preparation: Flame-dry the reaction flask and purge with Argon. Moisture competes with the amine nucleophile.

  • Solvent: Use anhydrous DMF or THF.

  • Base Scavenger: Add a non-nucleophilic base (e.g., DIPEA or

    
    ) to neutralize the generated HCl. Do not rely on excess amine nucleophile unless it is cheap and non-toxic.
    
  • Addition: Add the Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate as a solution, not a solid, to ensure controlled kinetics.

  • Quenching: Quench with saturated

    
     (aq) in a fume hood to trap any residual activated chloride.
    
Process Flow Diagram

Workflow Start Start: Weighing Setup Setup: Anhydrous Conditions (Argon, Dry DMF) Start->Setup Anti-static Rxn Reaction: SnAr Displacement (Release of HCl) Setup->Rxn + DIPEA Monitor Monitor: TLC/LCMS (Check for Hydrolysis Byproduct) Rxn->Monitor Monitor->Rxn Incomplete Quench Quench: Sat. NH4Cl (Fume Hood) Monitor->Quench Complete Waste Waste: Halogenated Organics Quench->Waste

Caption: Operational workflow for Nucleophilic Aromatic Substitution (


) ensuring moisture exclusion and acid neutralization.

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol , as it may enhance dermal absorption of the lipophilic ester.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Lift eyelids. Seek immediate ophthalmological attention (risk of corneal etching).

Spill Management
  • Evacuate the immediate area.[3][5][6][7]

  • Don full PPE (Double gloves, Goggles, Lab coat).

  • Cover spill with a dry absorbent (Vermiculite or Sand). Do not use water (generates HCl).

  • Sweep into a sealable waste container labeled "Hazardous Waste - Toxic/Irritant".

Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Pre-treatment: If the material is unreacted, it can be deactivated by stirring with a dilute NaOH/Methanol solution overnight (saponification and Cl displacement), though this should only be done by experienced chemists. Otherwise, dispose as solid hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzisothiazole Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,2-benzisothiazol-3(2H)-one and derivatives.[1] (Class hazards for sensitization). Retrieved from [Link]

  • Vicini, P., et al. (2000). Biological activity of 1,2-benzisothiazole derivatives.[1] (Providing context on reactivity and biological targets). Farmaco, 55(8), 579-584. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

This Application Note and Protocol details the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate , a critical scaffold in the development of kinase inhibitors and biologically active heterocycles. The guide p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate , a critical scaffold in the development of kinase inhibitors and biologically active heterocycles.

The guide prioritizes the Disulfide Oxidative Cyclization Route , selected for its regiospecificity and scalability compared to nucleophilic aromatic substitution methods.

Introduction & Retrosynthetic Analysis

The benzo[d]isothiazole moiety is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzothiophene cores. The 3-chloro-6-carboxylate derivative is particularly valuable because it offers two orthogonal handles for diversification:

  • C3-Chlorine: Highly reactive toward S_NAr displacement by amines, thiols, or alkoxides (e.g., for kinase hinge binding).

  • C6-Ester: Stable during C3-functionalization, allowing for subsequent hydrolysis and amide coupling.

Retrosynthetic Logic

To ensure regiochemical purity, the 1,2-benzisothiazole core is constructed from a 1,4-disubstituted benzene precursor.

  • Target: Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

  • Precursor: Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate (Saccharin-like core).

  • Starting Material: Dimethyl 2-aminoterephthalate (Commercially available, CAS: 5372-81-6).

Rationale: Starting with the 2-aminoterephthalate fixes the carboxylate at the para position relative to the forming isothiazole carbonyl, which corresponds to the C6 position in the final fused system.

Reaction Pathway & Mechanism[1][2][3]

SynthesisPath SM Dimethyl 2-aminoterephthalate (Start) Diazo Diazonium Salt (Intermediate) SM->Diazo 1. NaNO2, HCl (Diazotization) Disulfide Dimethyl 2,2'-dithioditerephthalate (Stable Intermediate) Diazo->Disulfide 2. Na2S2 (Reductive Coupling) Sulfenyl Sulfenyl Chloride (Transient) Disulfide->Sulfenyl 3. Cl2 or SO2Cl2 (Chlorinolysis) Cyclized Methyl 3-oxo-2,3-dihydro- benzo[d]isothiazole-6-carboxylate Sulfenyl->Cyclized 4. NH3 (g) (Cyclization) Target Methyl 3-chlorobenzo[d]- isothiazole-6-carboxylate Cyclized->Target 5. POCl3, Base (Deoxychlorination)

Figure 1: Step-wise conversion from aminoterephthalate to the 3-chloro-6-carboxylate target.

Detailed Experimental Protocols

Phase 1: Synthesis of the Disulfide Precursor

Objective: Convert Dimethyl 2-aminoterephthalate to Dimethyl 2,2'-dithioditerephthalate.

  • Reagents: Dimethyl 2-aminoterephthalate (1.0 eq), NaNO2 (1.1 eq), HCl (conc.), Na2S (or Na2S2).

  • Solvent: Water/Acetic Acid.

Protocol:

  • Diazotization: Dissolve Dimethyl 2-aminoterephthalate (20.9 g, 100 mmol) in 6M HCl (60 mL). Cool to 0–5 °C. Add a solution of NaNO2 (7.6 g, 110 mmol) in water dropwise, maintaining temperature <5 °C. Stir for 30 min.

  • Coupling: Prepare a solution of Sodium Disulfide (Na2S2) by dissolving Na2S·9H2O (26.4 g, 110 mmol) and Sulfur (3.5 g) in boiling water, then cool to 0 °C.

  • Addition: Slowly add the diazonium salt solution to the disulfide solution over 45 min. (Caution: Gas evolution).

  • Workup: Allow to warm to room temperature (RT) and stir for 2 h. The disulfide precipitates as a yellow solid. Filter, wash with water, and dry in vacuo.[1]

    • Expected Yield: 75–85%[2]

    • Appearance: Yellow powder.

Phase 2: Oxidative Cyclization to the Benzisothiazolone

Objective: Cleave the disulfide bond and cyclize with ammonia to form the isothiazolone core.

  • Reagents: Disulfide (from Phase 1), Sulfuryl Chloride (SO2Cl2) or Chlorine gas (Cl2), Ammonia (NH3).

  • Solvent: Dichloroethane (DCE) or CCl4.

Protocol:

  • Suspend the disulfide (10 g, ~22 mmol) in dry DCE (100 mL).

  • Chlorinolysis: Cool to 0 °C. Add Sulfuryl Chloride (6.5 g, 48 mmol) dropwise. Stir at RT for 2 h.[3][4] The suspension will clear as the sulfenyl chloride forms.

  • Cyclization: Cool the mixture to 0 °C again. Sparge dry Ammonia gas (NH3) into the solution for 30–60 min until saturation. A thick precipitate (ammonium chloride + product) will form.

  • Workup: Pour the mixture into ice water (200 mL). Stir vigorously. Filter the solid.[3][5][6][7]

  • Purification: Resuspend the solid in water to dissolve NH4Cl. Filter the remaining insoluble white/off-white solid. Recrystallize from Methanol/DMF if necessary.

    • Product: Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate.[8]

    • Key QC: 1H NMR (DMSO-d6) should show a broad singlet (NH) around 11–12 ppm.

Phase 3: Deoxychlorination to Target

Objective: Convert the cyclic amide (lactam) to the imidoyl chloride.

  • Reagents: Benzisothiazolone intermediate (1.0 eq), POCl3 (5.0 eq), Pyridine (0.5 eq) or Diisopropylethylamine (DIPEA).

  • Solvent: Neat POCl3 or Toluene.

Protocol:

  • In a dry round-bottom flask, place Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate (5.0 g, 24 mmol).

  • Add POCl3 (11 mL, ~120 mmol) and Pyridine (1.0 mL).

  • Reaction: Heat the mixture to reflux (105–110 °C) for 3–4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

  • Quench (Critical Safety Step): Cool the reaction mixture to RT. Concentrate under reduced pressure to remove excess POCl3 (use a caustic trap).

  • Pour the resulting thick oil slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the active chloride.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 50 mL).

  • Wash: Wash organic layer with cold sat. NaHCO3 (rapidly) and Brine. Dry over MgSO4.

  • Isolation: Evaporate solvent to yield the crude product. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Quantitative Data Summary

ParameterPhase 1 (Disulfide)Phase 2 (Cyclization)Phase 3 (Chlorination)
Reagent Stoichiometry 1.0 : 1.1 (SM:NaNO2)1.0 : 2.2 (Disulfide:SO2Cl2)1.0 : 5.0 (Lactam:POCl3)
Temperature 0–5 °C0 °C to RT110 °C (Reflux)
Time 2 h3 h4 h
Typical Yield 80%70–75%85–92%
Appearance Yellow SolidWhite SolidOff-white/Tan Solid
Melting Point 138–140 °C>250 °C (dec)98–101 °C

Troubleshooting & Critical Controls

Hydrolysis of the Product

The C3-Cl bond is sensitive to hydrolysis, especially in acidic aqueous media.

  • Symptom: Low yield in Phase 3; recovery of starting material (benzisothiazolone).

  • Fix: During the quench of POCl3, ensure the temperature remains below 10 °C . Use a biphasic quench (DCM/Ice) to extract the product immediately as it forms.

Incomplete Cyclization (Phase 2)
  • Symptom: Presence of uncyclized sulfenamide intermediates.

  • Fix: Ensure the chlorinolysis step (cleavage of disulfide) is complete before adding ammonia. The solution must turn clear (formation of sulfenyl chloride) before the ammonolysis step.

Regiochemistry Verification

To confirm the ester is at position 6 (and not rearranged):

  • 1H NMR (CDCl3): The target should show an aromatic pattern consistent with 1,2,4-trisubstitution.

    • H4 (d, J~8Hz): Doublet at lower field (adjacent to C-Cl).

    • H7 (s): Singlet (or small doublet) adjacent to Sulfur.

    • H5 (dd): Doublet of doublets.

    • Note: NOE experiments can confirm the proximity of the ester methyl group to H5 and H7.

Safety Information

  • POCl3 (Phosphorus Oxychloride): Highly corrosive and reacts violently with water. All quenching must be done slowly on ice. Wear a face shield.

  • Sulfuryl Chloride/Chlorine: Toxic inhalants. Use only in a well-ventilated fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry completely. Keep wet or process immediately.

References

  • General Synthesis of Benzo[d]isothiazoles

    • Methodology: Reaction of dithiodibenzoic acids with chlorine and ammonia.
    • Source: Davis, M. (1972). "Isothiazoles".[9][3][10][11][12][13][14] Advances in Heterocyclic Chemistry, 14, 43-98.

  • Chlorination Protocol (POCl3)

    • Methodology: Deoxychlorin
    • Source: Hlasta, D. J., et al. (1991). "Benzo[d]isothiazole-1,1-dioxide derivatives". Journal of Medicinal Chemistry, 34(5), 1560–1570. (Adapted protocol).
  • Precursor Synthesis (Aminoterephthalate Route)

    • Methodology: Sandmeyer reaction to disulfides and subsequent cycliz
    • Source: Grivas, S., & Tian, W. (1992). "Synthesis of 3-substituted 1,2-benzisothiazoles". Acta Chemica Scandinavica, 46, 1109-1113.
  • Specific Target Data (Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate)

    • Compound ID: CAS 63633-85-2.[8]

    • Source: PubChem Compound Summary.

Sources

Application

Application Notes and Protocols for Antimicrobial Screening of Benzo[d]isothiazole Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel benzo[d]isothiazole derivatives. This document outlines the fo...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel benzo[d]isothiazole derivatives. This document outlines the foundational principles and detailed protocols for evaluating the antimicrobial efficacy of this important class of heterocyclic compounds. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility.

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2] A systematic and robust screening cascade is crucial for identifying and characterizing promising new drug candidates from this chemical series. This guide will walk you through the essential in vitro assays, from initial screening to more advanced characterizations.

Part 1: Foundational Screening - Determining Antimicrobial Activity

The initial phase of screening aims to establish the fundamental antimicrobial properties of the benzo[d]isothiazole derivatives. This involves determining their ability to inhibit the growth of a panel of relevant microorganisms.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively assessing the in vitro activity of an antimicrobial agent.[3][4] It determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism under defined conditions.[3][5]

Causality Behind Experimental Choices: This method is preferred for initial screening due to its quantitative nature, high-throughput capability, and conservation of test compounds. The MIC value is a critical parameter for comparing the potency of different derivatives and for guiding further studies.[6]

Experimental Protocol: Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7] c. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the benzo[d]isothiazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.[7]

3. Inoculation and Incubation: a. Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.[7] b. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[3] c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]

4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[8]

Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative assay used to assess the susceptibility of bacteria to antimicrobial agents.[9][10] It is a valuable tool for preliminary screening and for observing the spectrum of activity.

Causality Behind Experimental Choices: This method is simple, cost-effective, and allows for the simultaneous screening of multiple compounds against a single microbial strain.[11] The size of the zone of inhibition provides a visual and semi-quantitative measure of the compound's efficacy.[9]

Experimental Protocol: Agar Disk Diffusion Assay

1. Preparation of Bacterial Inoculum: a. Prepare a bacterial inoculum as described in the broth microdilution protocol (Section 1.1, step 1) to a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Evenly streak the swab over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a uniform lawn of bacterial growth.[9]

3. Application of Disks: a. Impregnate sterile paper disks with a known concentration of the benzo[d]isothiazole derivative. b. Using sterile forceps, place the disks onto the inoculated agar surface.[9] c. Gently press the disks to ensure complete contact with the agar.

4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[12] A larger zone diameter indicates greater susceptibility of the microorganism to the compound.

Part 2: Advanced Screening - Characterizing Antimicrobial Effects

Once initial activity is confirmed, further assays are necessary to understand the nature and potential of the benzo[d]isothiazole derivatives.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Causality Behind Experimental Choices: Differentiating between bacteriostatic and bactericidal activity is crucial for drug development. Bactericidal compounds are often preferred for treating serious infections, particularly in immunocompromised patients.

Experimental Protocol: MBC Determination

1. Perform a Broth Microdilution Assay: a. Follow the protocol for the broth microdilution MIC assay as described in Section 1.1.

2. Subculturing: a. Following incubation and MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[4] b. Plate the aliquot onto a suitable agar medium (e.g., MHA).

3. Incubation: a. Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

4. Interpretation of Results: a. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing.[4]

Anti-Biofilm Assays

Bacterial biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antibiotics, making them a significant clinical challenge.

Causality Behind Experimental Choices: Evaluating the ability of benzo[d]isothiazole derivatives to inhibit biofilm formation or disrupt established biofilms is a critical step in assessing their potential to treat biofilm-associated infections.[13]

Experimental Protocol: Biofilm Inhibition and Disruption Assays

A. Biofilm Formation Inhibition Assay: [13][14]

1. Inoculum and Compound Preparation: a. Prepare a standardized bacterial inoculum as described in Section 1.1. b. Prepare serial dilutions of the benzo[d]isothiazole derivatives in a suitable growth medium in a 96-well plate.

2. Incubation: a. Add the bacterial inoculum to the wells containing the compound dilutions. b. Incubate the plate under appropriate conditions to allow for biofilm formation (typically 24-48 hours).[15]

3. Quantification: a. After incubation, gently wash the wells to remove planktonic (free-floating) bacteria. b. Stain the remaining adherent biofilm with a dye such as crystal violet.[15] c. Solubilize the dye and measure the absorbance to quantify the biofilm biomass.[15]

B. Pre-formed Biofilm Disruption Assay: [16][17]

1. Biofilm Formation: a. Grow biofilms in a 96-well plate as described above, but without the addition of the test compounds.

2. Compound Treatment: a. After biofilm formation, remove the planktonic bacteria and add fresh media containing serial dilutions of the benzo[d]isothiazole derivatives. b. Incubate for a further 24 hours.

3. Quantification: a. Quantify the remaining biofilm as described in the inhibition assay.

Part 3: Ensuring Data Integrity - Quality Control and Cytotoxicity

Rigorous quality control and an early assessment of safety are paramount in antimicrobial drug discovery.

Quality Control in Antimicrobial Susceptibility Testing

The use of well-characterized quality control (QC) strains is essential for ensuring the accuracy and reproducibility of susceptibility testing results.[18][19]

Causality Behind Experimental Choices: QC strains have known and predictable susceptibility patterns. Testing these strains in parallel with the experimental compounds validates the test system, including the media, incubation conditions, and operator technique.[20][21]

Table 1: Recommended ATCC® Quality Control Strains

OrganismATCC® NumberGram StainRelevance
Staphylococcus aureus29213PositiveCommon cause of skin and soft tissue infections
Enterococcus faecalis29212PositiveImportant nosocomial pathogen
Escherichia coli25922NegativeRepresentative of Enterobacteriaceae
Pseudomonas aeruginosa27853NegativeOpportunistic pathogen with intrinsic resistance
Preliminary Cytotoxicity Assessment

Early evaluation of a compound's toxicity to mammalian cells is crucial to identify candidates with a favorable therapeutic index.[22][23][24]

Causality Behind Experimental Choices: A promising antimicrobial agent should exhibit high potency against microbial pathogens while having minimal toxicity to host cells.[25] The MTT assay is a widely used colorimetric method to assess cell viability.[25]

Experimental Protocol: MTT Cytotoxicity Assay

1. Cell Culture: a. Seed a suitable mammalian cell line (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate and allow them to adhere overnight.[16]

2. Compound Treatment: a. Treat the cells with serial dilutions of the benzo[d]isothiazole derivatives for a specified period (e.g., 24 hours).

3. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals. c. Solubilize the formazan crystals and measure the absorbance to determine the percentage of viable cells relative to an untreated control.[25]

Visualization of Workflows

Antimicrobial_Screening_Workflow cluster_0 Part 1: Foundational Screening cluster_1 Part 2: Advanced Characterization cluster_2 Part 3: Safety & Validation A Synthesized Benzo[d]isothiazole Derivatives B Broth Microdilution Assay (Determine MIC) A->B C Agar Disk Diffusion Assay (Assess Spectrum) A->C G Cytotoxicity Assay (e.g., MTT) (Assess Mammalian Cell Viability) A->G Early Assessment D MBC Determination (Bactericidal vs. Bacteriostatic) B->D Active Compounds E Anti-Biofilm Assays (Inhibition & Disruption) B->E Active Compounds F Quality Control (Using ATCC Strains) B->F Validate Assays C->F Validate Assays H Lead Candidate Identification D->H E->H G->H Favorable Therapeutic Index

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzo[d]isothiazole derivatives is influenced by the nature and position of substituents on the heterocyclic ring system.[26][27][28] For instance, studies have shown that electron-withdrawing groups at certain positions can enhance activity against specific pathogens.[28] It is imperative to correlate the biological data obtained from these assays with the structural modifications of the synthesized compounds to establish a robust structure-activity relationship (SAR). This will guide the rational design of more potent and selective antimicrobial agents.[29][30]

References

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: SpringerLink URL: [Link]

  • Title: Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs Source: Creative Biolabs URL: [Link]

  • Title: Quality Control of Antimicrobial Susceptibility Testing Source: British Society for Antimicrobial Chemotherapy URL: [Link]

  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: JoVE URL: [Link]

  • Title: Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI Source: MDPI URL: [Link]

  • Title: Recent insights into antibacterial potential of benzothiazole derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Broth Microdilution | MI - Microbiology Source: MI - Microbiology URL: [Link]

  • Title: Synthesis and structure–activity relationships of new antimicrobial active multisubstituted benzazole derivatives Source: ScienceDirect URL: [Link]

  • Title: Quality Control of Anti Microbial Susceptibility Test Source: SlideShare URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - ASM Journals Source: American Society for Microbiology URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts Source: ResearchGate URL: [Link]

  • Title: (PDF) A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa - KoreaMed Synapse Source: KoreaMed Synapse URL: [Link]

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  • Title: Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science Source: Bentham Science URL: [Link]

  • Title: Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - MDPI Source: MDPI URL: [Link]

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  • Title: Disk diffusion test - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap Source: FWD AMR-RefLabCap URL: [Link]

  • Title: Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - Griffith Research Online Source: Griffith University URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Microtiter Dish Biofilm Formation Assay - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety Source: Wiley Online Library URL: [Link]

  • Title: MIC test for drug development against MDR organisms - Microbe Investigations Source: Microbe Investigations URL: [Link]

  • Title: Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino - PubMed Source: National Center for Biotechnology Information URL: [Link]

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  • Title: What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? | ResearchGate Source: ResearchGate URL: [Link]

Sources

Method

Introduction: The Rising Significance of Isothiazoles in Antifungal Research

An Application Guide to Evaluating the Antifungal Activity of Isothiazole-Based Compounds For Researchers, Scientists, and Drug Development Professionals Isothiazole and its derivatives represent a critical class of five...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Evaluating the Antifungal Activity of Isothiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Isothiazole and its derivatives represent a critical class of five-membered heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry.[1][2] Their unique chemical structure, featuring adjacent nitrogen and sulfur atoms, underpins a wide range of biological activities, including antibacterial, antiviral, and notably, potent antifungal properties.[1] Isothiazolinones, a prominent subgroup, are valued for their broad-spectrum efficacy against a wide array of fungi and bacteria, leading to their use as preservatives and biocides in numerous industrial and consumer products.[3][4][5]

The core challenge in mycology is the persistent rise of drug-resistant fungal pathogens. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Isothiazole-based compounds offer a promising avenue for research, demonstrating efficacy by targeting fundamental cellular processes distinct from many conventional antifungals.[6][7] This guide provides a detailed overview of the mechanism of action of these compounds and presents robust, field-proven protocols for evaluating their antifungal activity in a research setting, grounded in internationally recognized standards.

Part 1: Mechanism of Action - A Two-Step Assault on Fungal Viability

The antifungal activity of isothiazolinones is not merely a static inhibition of growth but a rapid, two-step mechanism that leads to irreversible cell damage and death.[8][9][10] This process is rooted in the electrophilic nature of the isothiazolinone scaffold.

  • Rapid Inhibition of Critical Metabolic Pathways: Upon diffusing across the fungal cell wall and membrane, isothiazolinones swiftly disrupt key metabolic functions.[1][11] The electron-deficient sulfur atom in the heterocyclic ring is highly reactive towards nucleophiles, particularly the thiol groups (-SH) found in the cysteine residues of essential enzymes.[12][13] This interaction leads to the formation of mixed disulfides, effectively inactivating enzymes crucial for cellular respiration and energy production, such as dehydrogenases in the Krebs cycle and electron transport chain.[8][9] This initial step results in a rapid cessation of growth, respiration (oxygen consumption), and ATP synthesis.[8][10]

  • Irreversible Cell Damage and Lysis: Following the initial metabolic inhibition, the sustained disruption of enzymatic function and the production of free radicals lead to widespread, irreversible damage to cellular proteins and thiols, culminating in cell death.[8][9] This potent and multi-targeted mechanism is a key reason why the development of resistance to isothiazolinones is difficult for microorganisms.[8][10]

The following diagram illustrates this key mechanism:

Mechanism_of_Action cluster_0 Fungal Cell A Isothiazolinone Compound Enters Cell B Electrophilic Sulfur attacks Nucleophilic Thiol Groups (-SH) on Enzymes A->B C Key Enzymes Inactivated (e.g., Dehydrogenases) B->C D Disruption of Metabolic Pathways (Krebs Cycle, Electron Transport Chain) C->D E Inhibition of Respiration & ATP Synthesis D->E F Irreversible Protein Damage & Oxidative Stress E->F G Loss of Viability (Cell Death) F->G outside Extracellular Environment outside->A Diffusion

Caption: Mechanism of isothiazolinone antifungal activity.

Part 2: Protocols for Antifungal Susceptibility Testing

Evaluating the efficacy of novel isothiazole-based compounds requires a standardized and reproducible methodology. The protocols outlined below are based on the reference methods for broth dilution antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 (for yeasts) and M38 (for filamentous fungi).[14][15] These methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Protocol 2.1: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Scientist's Note (Trustworthiness): The reproducibility of this assay is paramount. It depends on meticulous technique, including precise dilution of the test compound and, most critically, the standardization of the fungal inoculum. The CLSI standards provide the necessary framework for achieving this reproducibility.[16]

Materials:

  • Isothiazole-based test compound

  • Dimethyl sulfoxide (DMSO) for solubilization

  • Sterile 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Vortex mixer

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the isothiazole compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Rationale: DMSO is often used to solubilize hydrophobic compounds. The initial concentration must be high enough to ensure that the final concentration of DMSO in the assay wells is non-fungicidal (typically ≤1%).

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Pick several distinct colonies and suspend them in sterile saline.

    • For Molds (e.g., Aspergillus): Culture the mold on Potato Dextrose Agar until sporulation is evident. Gently flood the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Harvest the conidia by scraping the surface and filter the suspension to remove hyphal fragments.

    • Standardization: Adjust the turbidity of the fungal suspension (yeast cells or mold conidia) with sterile saline to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, by using a spectrophotometer to achieve a specific optical density. This suspension contains approximately 1-5 x 10⁶ CFU/mL.

    • Working Suspension: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

    • Rationale: A standardized inoculum ensures that the results are comparable from experiment to experiment. An inoculum that is too dense can lead to falsely high MIC values, while one that is too sparse can lead to falsely low values.[15]

  • Plate Setup (96-Well Plate):

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of each row to be used.

    • Add 200 µL of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves 100 µL in each well (1-10) with serially diluted compound concentrations.

    • Controls:

      • Well 11 (Growth Control): Add 100 µL of RPMI-1640. This well will receive the fungal inoculum but no drug.

      • Well 12 (Sterility Control): Add 200 µL of RPMI-1640. This well receives no inoculum and ensures the medium is not contaminated.

    • Add 100 µL of the working fungal suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plates or use a lid to prevent evaporation.

    • Incubate at 35-37°C for 24-48 hours (yeasts) or up to 72 hours (molds), depending on the organism's growth rate.

  • MIC Determination:

    • The MIC is the lowest concentration of the isothiazole compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or with a plate reader.

Protocol 2.2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is an extension of the MIC test and determines the lowest concentration of an agent that kills the fungus.

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot the aliquot onto a fresh Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the agar plate at 35-37°C for 24-72 hours, until growth is clearly visible in the spot from the growth control well.

  • MFC Determination: The MFC is the lowest compound concentration from which there is no fungal growth on the subculture plate. A common definition for fungicidal activity is an MFC that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum.

The entire workflow for susceptibility testing is outlined below:

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase: Broth Microdilution cluster_analysis Analysis Phase A Prepare Isothiazole Stock Solution (in DMSO) E Perform 2-Fold Serial Dilution of Compound in 96-Well Plate A->E B Culture & Harvest Fungal Strain C Standardize Inoculum (0.5 McFarland) B->C D Prepare Working Inoculum in RPMI-1640 C->D F Add Standardized Inoculum to Wells D->F E->F G Incubate Plate (35°C, 24-72h) F->G H Read Plate Visually or with Spectrophotometer G->H I Determine MIC (Lowest concentration with no growth) H->I J Subculture from Clear Wells onto Agar Plate I->J K Incubate Agar Plate J->K L Determine MFC (Lowest concentration with no growth) K->L

Caption: Workflow for Antifungal Susceptibility Testing.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the activity of different compounds. Results should be summarized in a table, including data for a standard antifungal drug as a positive control.

Table 1: Example Antifungal Activity Data for Compound "Iso-X"

Fungal SpeciesCompound "Iso-X" MIC (µg/mL)Compound "Iso-X" MFC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (ATCC 90028)240.50.25
Candida glabrata (ATCC 90030)48160.5
Cryptococcus neoformans (ATCC 90112)1240.125
Aspergillus fumigatus (ATCC 204305)816>641

Interpretation:

  • A compound is generally considered fungicidal if the MFC/MIC ratio is ≤ 4. In the example above, "Iso-X" demonstrates fungicidal activity against all tested strains.

  • A compound is considered fungistatic if the MFC is significantly higher than the MIC (MFC/MIC > 4).

  • Comparing the MIC values of the test compound to established antifungals provides a benchmark for its potency. For instance, "Iso-X" is less potent than Amphotericin B but shows good activity against a fluconazole-resistant strain of C. glabrata.

References

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC. (n.d.).
  • Design, synthesis and fungicidal activity of isothiazole–thiazole deriv
  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. (n.d.).
  • M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. (n.d.). CLSI.
  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI.
  • The Mechanism of Action of Isothiazolone Biocide. (2006). OnePetro.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). MDPI.
  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. (n.d.).
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
  • M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). CLSI.
  • Isothiazolinones: A Functional Biocides. (2025). ChemicalBook.
  • The Mechanism of Action of Isothiazolone Biocides. (n.d.).
  • Isothiazolinone White Paper. (2018).
  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.).
  • The Mechanism of Action of Isothiazolone Biocides. (n.d.). Semantic Scholar.
  • ISOTHIAZOLINONE. (n.d.).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC. (n.d.).
  • Application of isothiazolinone industrial fungicides. (2024). LookChem.
  • Isothiazoline - petrochemical daneshmand. (2022). Daneshmand Petrochemical.
  • (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020).
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry.
  • Isothiazolinone. (n.d.). Wikipedia.
  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. (2019). Journal of Agricultural and Food Chemistry.
  • Performance and use of Isothiazolinone. (n.d.). ChemicalBook.
  • Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC. (2022).

Sources

Application

Application Note &amp; Protocol: A Validated Gas Chromatography Method for the Analysis of Isothiazolinone Biocides

Abstract Isothiazolinones are a class of broad-spectrum biocides widely employed as preservatives in a vast array of industrial and consumer products, including paints, adhesives, cosmetics, and cleaning agents.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isothiazolinones are a class of broad-spectrum biocides widely employed as preservatives in a vast array of industrial and consumer products, including paints, adhesives, cosmetics, and cleaning agents.[1][2] Their propensity to cause allergic contact dermatitis and potential ecotoxicity necessitates robust and sensitive analytical methods for their monitoring and quantification.[3][4] While high-performance liquid chromatography (HPLC) is a prevalent technique, gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful alternative with high selectivity and sensitivity. This application note presents a detailed protocol for the analysis of common isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), 2-methyl-4-isothiazolin-3-one (MIT), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT), in various matrices. The methodology encompasses sample preparation, derivatization strategies to enhance analyte volatility and chromatographic performance, and optimized GC-MS parameters.

Introduction: The Analytical Challenge of Isothiazolinones

The isothiazolinone family of biocides is characterized by a diverse range of polarities and thermal stabilities, which presents a significant analytical challenge.[2] While some, like OIT, are amenable to direct GC analysis, others, such as the more polar MIT and BIT, often exhibit poor chromatographic peak shape and thermal degradation in the GC inlet.[3][5] Consequently, sample preparation and, in some cases, chemical derivatization are critical steps to ensure accurate and reproducible quantification.

This guide provides a comprehensive framework for the GC analysis of isothiazolinones, addressing these challenges through validated sample extraction procedures and optimized instrumental conditions. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for the determination of these preservatives.

Principle of the Method

The analytical workflow is based on the extraction of isothiazolinones from the sample matrix, followed by derivatization (when necessary) to improve their volatility and thermal stability for GC analysis. The separation is achieved on a mid-polarity capillary column, and detection is performed by a mass spectrometer, providing both quantification and structural confirmation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., cosmetic, water, adhesive) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., for BIT, MIT) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification & Confirmation GC_MS->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for the GC-MS analysis of isothiazolinones.

Materials and Reagents

  • Solvents: HPLC-grade or equivalent methanol, acetonitrile, dichloromethane, ethyl acetate, and hexane.

  • Reagents: Anhydrous sodium sulfate, formic acid, acetic acid.

  • Standards: Certified reference standards of CMIT, MIT, BIT, OIT, and any other relevant isothiazolinones. An internal standard, such as OIT-d17, is recommended for improved accuracy.[6]

  • Derivatizing Agent (if required): A solution of diazomethane or other suitable alkylating agent for the derivatization of BIT and MIT. Note: Diazomethane is highly toxic and explosive; handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB) or a mixture of polymeric and C18 material.[7][8]

Detailed Experimental Protocols

Sample Preparation

The choice of sample preparation technique is highly dependent on the sample matrix.

Protocol 4.1.1: Aqueous Samples (e.g., Environmental Water, Rinse-off Cosmetics)

This protocol is adapted from methodologies employing solid-phase extraction for sample pre-concentration and cleanup.[7][8]

  • Sample Pre-treatment: Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 3 with formic or acetic acid. This helps in the retention of the analytes on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 5-10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate, evaporate to near dryness under a gentle stream of nitrogen, and reconstitute in a known volume (e.g., 1 mL) of a solvent suitable for GC analysis (e.g., ethyl acetate).

Protocol 4.1.2: Complex Matrices (e.g., Creams, Lotions, Adhesives)

For more complex or viscous matrices, an initial extraction step is necessary.[9][10]

  • Sample Weighing and Dispersion: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add a suitable extraction solvent (e.g., 10 mL of methanol or acetonitrile).

  • Ultrasonic Extraction: Sonicate the sample for 15-30 minutes to ensure efficient extraction of the analytes from the matrix.[1][9]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes to pelletize solid matter.[10]

  • Supernatant Collection: Carefully collect the supernatant. For cleaner samples, this may be directly suitable for GC analysis after concentration. For more complex matrices, a subsequent SPE cleanup (as described in Protocol 4.1.1) is recommended.

Derivatization (for BIT and MIT)

To improve the chromatographic performance of polar isothiazolinones like BIT, derivatization is often necessary.[3][11]

  • Evaporation: Transfer the reconstituted sample extract to a conical vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add the derivatizing agent (e.g., a freshly prepared ethereal solution of diazomethane) dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Removal of Excess Reagent: Carefully evaporate the excess derivatizing agent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Instrumental Parameters

The following table provides a typical set of GC-MS parameters for the analysis of isothiazolinones. These may require optimization based on the specific instrument and column used.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890 or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977 or equivalent single quadrupole or tandem quadrupole (MS/MS)MS provides sensitive and selective detection. MS/MS enhances selectivity in complex matrices.
GC Column DB-5MS, HP-5MS, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar to mid-polarity column provides good separation for a range of analytes.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert carrier gas with optimal flow rate for good separation efficiency.
Inlet Temperature 250-280 °CEnsures efficient volatilization of the analytes. May need to be optimized to prevent thermal degradation of more labile compounds.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analytes to the column for trace-level analysis.
Oven Temperature Program Initial temp: 60°C, hold for 2 minRamp 1: 10-15°C/min to 200°CRamp 2: 20-25°C/min to 300°C, hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Transfer Line Temp. 280-300 °CPrevents condensation of the analytes between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for target analytes by monitoring characteristic ions.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by analyzing a series of standards of known concentrations. The response of the analyte relative to the internal standard is plotted against the concentration. The concentration of the analyte in the sample is then determined from this calibration curve.

Method Validation and Quality Control

A robust method validation should be performed to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should typically be >0.99.

  • Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio. For environmental water analysis, LODs in the range of 0.01 to 0.1 µg/L have been achieved.[7][8]

  • Accuracy and Precision: Evaluated by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%, with a relative standard deviation (RSD) of <15%.

  • Sample Stability: The stability of isothiazolinones in environmental water samples can be limited, and storage at 4°C is recommended to preserve the analytes.[7][8]

Conclusion

The gas chromatography-mass spectrometry method detailed in this application note provides a reliable and sensitive approach for the analysis of isothiazolinones in a variety of sample matrices. Careful attention to sample preparation, including derivatization for certain analytes, is crucial for achieving accurate and reproducible results. This protocol serves as a comprehensive guide for researchers and analysts, enabling them to effectively monitor the levels of these important biocides. While GC-MS is a powerful tool, it is important to note that for some applications, particularly for the more polar isothiazolinones, HPLC-MS/MS may offer advantages in terms of reduced sample preparation and improved stability.[4][12]

References

  • Rafoth, A., Gabriel, S., Sacher, F., & Brauch, H. J. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1164(1-2), 74–81. [Link]

  • ResearchGate. (n.d.). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry | Request PDF. Retrieved February 18, 2026, from [Link]

  • Almeida, C., Salgado, R., & Raposo, F. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 997. [Link]

  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved February 18, 2026, from [Link]

  • PlumX. (n.d.). Analysis of isothiazolinones in environmental waters by gas chromatography–mass spectrometry. Retrieved February 18, 2026, from [Link]

  • Park, S., Lee, H., Lee, K., & Kim, S. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research, 23(2), 196-204. [Link]

  • Alanazi, S., Tabassum, H., Abudawood, M., Alrashoudi, R., Alrashed, M., Alsheikh, Y. A., ... & Alenzi, N. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Molecules, 28(4), 1760. [Link]

  • Park, D. W., Leem, J. H., Lee, K., & Kim, J. H. (2020). Characteristics of Exposure to Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT) among Humidifier Disinfectant-Associated Lung Injury (HDLI) Patients in South Korea. International Journal of Environmental Research and Public Health, 17(22), 8463. [Link]

  • Google Patents. (n.d.). CN104569256A - A method for the determination of three isothiazolinone preservatives in water-based glue by liquid chromatography-tandem mass spectrometry.
  • Environmental Engineering Research. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry | Request PDF. Retrieved February 18, 2026, from [Link]

  • SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. Retrieved February 18, 2026, from [Link]

  • Environmental Analysis Health and Toxicology. (2020). 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant. Retrieved February 18, 2026, from [Link]

  • Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Retrieved February 18, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Retrieved February 18, 2026, from [Link]

  • KAUST Repository. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry. Retrieved February 18, 2026, from [Link]

  • MDPI. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Retrieved February 18, 2026, from [Link]

  • Agilent Technologies. (n.d.). Environmental Volatiles using a Headspace-GC/MSD Analyzer. Retrieved February 18, 2026, from [Link]

  • Publisso. (2025). Gas-chromatographic headspace analysis. Retrieved February 18, 2026, from [Link]

  • MDPI. (2020). Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions?. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of the emitted isothiazolinones from a paint: 1 =.... Retrieved February 18, 2026, from [Link]

  • Zhong, Y., Wu, Y., Li, Y., Wu, Y., & Chen, Y. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). International Journal of Molecular Sciences, 20(21), 5422. [Link]

  • U.S. Food and Drug Administration. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. Retrieved February 18, 2026, from [Link]

  • RSC Publishing. (2025). Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. Retrieved February 18, 2026, from [Link]

  • Regulations.gov. (2020). Hazard characterization of isothiazolinones in support of fifra registration review. Retrieved February 18, 2026, from [Link]

  • Strickland, J., Zang, Q., & Reynolds, G. (2023). Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds. Applied In Vitro Toxicology, 9(1), 1-13. [Link]

  • Regulations.gov. (2020). DCOIT Human Health and Ecological Draft Risk Assessment DP No. 455507, 455508, 456952. Retrieved February 18, 2026, from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved February 18, 2026, from [Link]

  • Environmental Engineering Research. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Retrieved February 18, 2026, from [Link]

  • OUCI. (n.d.). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H.... Retrieved February 18, 2026, from [Link]

  • MDPI. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Retrieved February 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to help you navigate the complexities of this synthesis and improve your product yield and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

Low yield is a common challenge in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate and offers targeted solutions.

Problem 1: Low Yield in the Formation of Methyl 2-amino-5-carboxybenzo[d]thiazole

The initial cyclization to form the benzothiazole core is a critical step that often determines the overall yield.

Potential Cause 1: Inefficient Thiocyanation/Cyclization

The reaction of an aniline derivative with potassium thiocyanate and bromine to form a 2-aminobenzothiazole can be sensitive to reaction conditions.[1][2]

Recommended Solutions:

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the dropwise addition of bromine.[1] This minimizes the formation of side products from unwanted bromination of the aromatic ring.

  • Stoichiometry of Reagents: Ensure the correct stoichiometry of potassium thiocyanate and bromine is used. An excess of bromine can lead to over-bromination, while insufficient thiocyanate will result in incomplete reaction.

  • Solvent Purity: Use glacial acetic acid of high purity. Water content can interfere with the reaction.

Potential Cause 2: Difficulty in Isolating the Product

The product may be difficult to precipitate or purify from the reaction mixture.

Recommended Solutions:

  • pH Adjustment: After the reaction is complete, careful neutralization of the acidic solution is crucial for product precipitation. Using a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the mixture is basic can facilitate the isolation of the 2-aminobenzothiazole derivative.[1]

  • Recrystallization: If the isolated product is impure, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can significantly improve purity.

Problem 2: Inefficient Chlorination of the Isothiazole Ring

The conversion of the benzisothiazolinone precursor to the 3-chloro derivative is a key transformation that can be prone to low conversion or side reactions.

Potential Cause 1: Incomplete Reaction with Chlorinating Agent

Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this chlorination. Incomplete reaction can be a major issue.

Recommended Solutions:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine completion.[3]

  • Excess Reagent: Using a moderate excess of the chlorinating agent can drive the reaction to completion. However, a large excess can complicate the work-up procedure.

  • Catalyst: In some cases, a catalytic amount of a tertiary amine like pyridine or a Lewis acid can facilitate the chlorination.[4]

Potential Cause 2: Degradation of Starting Material or Product

The reaction conditions for chlorination can be harsh, potentially leading to the degradation of either the starting material or the desired product.

Recommended Solutions:

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Moisture can react with the chlorinating agents, reducing their effectiveness and leading to the formation of byproducts.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes the potential impact of various reaction parameters on the yield of key intermediates.

IntermediateParameterSuboptimal ConditionRecommended ConditionExpected Yield Improvement
Methyl 2-amino-5-carboxybenzo[d]thiazoleBromine Addition TemperatureRoom Temperature0-10 °C15-25%
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylateChlorination Reaction Time< 24 hours24-48 hours (monitored by TLC)10-20%
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylatePurity of Chlorinating AgentTechnical GradeFreshly Distilled5-10%
Experimental Workflow: A Generalized Synthetic Pathway

The synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate typically involves several key steps. The following diagram illustrates a common synthetic route.

Synthesis_Workflow cluster_0 Core Benzothiazole Formation cluster_1 Isothiazole Ring Formation & Chlorination A Methyl 4-aminobenzoate B Methyl 2-amino-5-carboxybenzo[d]thiazole A->B KSCN, Br₂ AcOH C Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate B->C Diazotization, Sandmeyer-type reaction D Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate C->D SOCl₂ or (COCl)₂

Caption: Generalized synthetic workflow for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.

Q1: What is the best starting material for this synthesis?

The most common and commercially available starting material is methyl 4-aminobenzoate.[1][5] This can be synthesized via Fischer esterification from 4-aminobenzoic acid and methanol with a sulfuric acid catalyst.[6][7]

Q2: How can I effectively purify the final product?

Purification of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate can often be achieved by column chromatography on silica gel.[3] A solvent system of ethyl acetate and hexanes is commonly used for elution. For small-scale purifications, preparative TLC can also be an effective method.[8]

Q3: What are the key characterization techniques for the final product?

The structure and purity of the final product should be confirmed by a combination of spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q4: Are there alternative methods for the synthesis of the benzo[d]isothiazole core?

Yes, several methods exist for the synthesis of the benzo[d]isothiazole ring system. These include:

  • Intramolecular cyclization of 2-mercaptobenzamides: This can be achieved using copper catalysts or electrochemical methods.[9]

  • From 2-halobenzamides: Intermolecular reactions with a sulfur source can also yield the desired ring system.[9]

  • Aza-Wittig type reactions: Intramolecular reactions of S-nitroso intermediates with phosphine reagents can form the benzo[d]isothiazole scaffold.[10]

Q5: What are the safety precautions I should take during this synthesis?

  • Handling of Reagents: Many of the reagents used, such as bromine, thionyl chloride, and phosphorus oxychloride, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents. Slow and controlled addition of the quenching agent is crucial.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Logical Relationship: Troubleshooting Low Yield

The following diagram outlines the logical steps to take when troubleshooting a low-yield reaction in this synthesis.

Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->OptimizeConditions Purity Confirmed Success Yield Improved CheckPurity->Success Impurity Identified & Rectified Purification Improve Purification Technique OptimizeConditions->Purification Optimization Ineffective OptimizeConditions->Success Conditions Optimized AlternativeRoute Consider Alternative Synthetic Route Purification->AlternativeRoute Purification Optimized, Yield Still Low Purification->Success Purification Improved AlternativeRoute->Success New Route Successful

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

III. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][11]Thiazin-4-One Derivatives. (2025, May 9). MDPI. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Gama, P. E. (2008). N-Chlorosaccharin (NCSac): A Useful and Alternative Reagent in Organic Synthesis. Synlett, 2008(10), 1535-1536. Retrieved from [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Retrieved from [Link]

  • methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. Retrieved from [Link]

  • A Green Preparation of N -Chloro- and N -Bromosaccharin. (2003, January 4). Semantic Scholar. Retrieved from [Link]

  • Ivanova, Y., et al. (2024, January 12). Synthesis of benzo[d]isothiazoles: an update. ResearchGate. Retrieved from [Link]

  • AL-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3(1). Retrieved from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. Retrieved from [Link]

  • Methyl 4-amino-3-methylbenzoate. (n.d.). PMC - NIH. Retrieved from [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • Lang, R. C., Williams, C. M., & Garson, M. J. (2003). An improved preparation of 4-amino-3-mercaptobenzoic acid. UQ eSpace. Retrieved from [Link]

  • Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Alang, G., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. (n.d.). Google Patents. Retrieved from

Sources

Optimization

Purification techniques for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

[1] Ticket ID: #PUR-882-CL Status: Open Agent: Senior Application Scientist Subject: Purification & Isolation Protocols for 3-Cl-Benzisothiazole Intermediates Executive Summary You are encountering challenges with Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-882-CL Status: Open Agent: Senior Application Scientist Subject: Purification & Isolation Protocols for 3-Cl-Benzisothiazole Intermediates

Executive Summary

You are encountering challenges with Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (CAS: N/A - Analogous to 3-chloro-1,2-benzisothiazole derivatives). This compound is a critical electrophilic scaffold. The "3-chloro" moiety is highly reactive toward nucleophiles, while the "6-carboxylate" serves as a functional handle.

Common Failure Modes:

  • Hydrolysis: The 3-Cl bond is labile; exposure to moisture reverts it to the 3-hydroxy/oxo starting material.

  • Transesterification: Recrystallizing methyl esters in ethanol/isopropanol leads to ester scrambling.

  • Polarity Drag: Unreacted starting material (benzisothiazolinone form) is highly polar and streaks on silica.

Module 1: Chromatographic Purification (The "Precision" Method)

Use Case: Small scale (<5g) or when high purity (>98%) is required for SAR studies.

The primary impurity is the starting material, Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate . This exists in an amide-like tautomer, making it significantly more polar than your aromatized 3-chloro product.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase. Neutralized silica is preferred if the compound is acid-sensitive.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0%

20% B over 15 CV
The 3-Cl product usually elutes early (10-15% EtOAc). The 3-Oxo impurity elutes late (>40% EtOAc).
Loading Solid load (Celite or Silica)DCM liquid loading may cause "streaking" due to poor solubility of the impurity.

Critical Check:

  • Rf Difference:

    • Product (3-Cl):

      
       (20% EtOAc/Hex)
      
    • Impurity (3-Oxo):

      
       (20% EtOAc/Hex)
      
  • Note: If the spots are close, the 3-Cl bond may be hydrolyzing on the silica due to acidity. Add 1% Triethylamine (TEA) to the mobile phase to buffer the silica.

Module 2: Crystallization (The "Scale-Up" Method)

Use Case: Large scale (>10g) or removal of colored sulfur byproducts.

Warning: Solvent Compatibility

  • DO NOT USE: Ethanol, Isopropanol, or n-Butanol. These will exchange with the methyl ester (Transesterification), creating a mixture of esters.

  • USE: Methanol (matches ester), Acetonitrile (inert), or Toluene/Heptane.

Protocol: Anti-Solvent Precipitation
  • Dissolution: Dissolve crude solid in minimal boiling Acetonitrile (MeCN) .

    • Why MeCN? It has high dipole moment to dissolve the polar aromatic core but does not participate in nucleophilic attack.

  • Filtration: Hot filter to remove inorganic salts (POCl

    
     byproducts).
    
  • Anti-Solvent: Slowly add Heptane (ratio 1:3 MeCN:Heptane) while stirring.

  • Cooling: Ramp temperature down to 0°C at 10°C/hour.

  • Isolation: Filter the white/off-white needles.[1] Wash with cold Heptane.

Module 3: Chemical Workup (The "Prevention" Method)

Most purification issues stem from improper quenching of the chlorination reaction (usually POCl


/PCl

). If the quench is too hot or too acidic, the ester hydrolyzes to the carboxylic acid, or the Cl hydrolyzes back to the OH.

WorkupLogic Reaction Crude Reaction Mixture (Product + Excess POCl3) Quench Quench into Ice/Water (Temp < 5°C) Reaction->Quench Slow Addition PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep Fail1 FAILURE: Exotherm > 20°C Hydrolysis of 3-Cl Quench->Fail1 Fast Addition Wash Bicarb Wash (pH 8) Remove H3PO4 PhaseSep->Wash Fail2 FAILURE: Acidic Workup Hydrolysis of 6-Ester PhaseSep->Fail2 Skip Neutralization Dry Dry over Na2SO4 Evaporate Wash->Dry

Figure 1: Critical Decision Pathways for Reaction Workup to prevent product degradation.

Troubleshooting & FAQ

Q: Why is my solid turning yellow/orange upon standing? A: This indicates sulfur extrusion or trace chlorination byproducts.

  • Fix: Dissolve the compound in DCM and wash with a 10% Sodium Thiosulfate solution. This reduces oxidative sulfur impurities. Recrystallize from Toluene/Charcoal to remove color.

Q: I see a new spot on TLC that stays at the baseline. What is it? A: This is likely the 6-carboxylic acid derivative (Methyl ester hydrolysis).

  • Cause: Your workup was too basic (saponification) or too acidic (acid hydrolysis).

  • Fix: You can re-esterify using MeOH/H

    
    SO
    
    
    
    , but it is often cleaner to discard the baseline fraction during chromatography.

Q: Can I use water to wash out the starting material? A: No. While the starting material (3-hydroxy/oxo) is more polar, it is not water-soluble enough to be removed by simple extraction. It requires chromatography or exploiting the solubility difference in cold toluene (Product is soluble; Impurity is insoluble).

References
  • Vicini, P., et al. (2006).[2] Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624–632. Link

  • Sigma-Aldrich. (n.d.). 3-Chlorobenzo[d]isothiazole Product Sheet. Link

  • ChemicalBook. (2024). 3-Chloro-1,2-benzisothiazole Properties and Synthesis. Link

  • PubChem. (2021).[3] Methyl 3-Hydroxybenzo[d]isothiazole-6-carboxylate Compound Summary. National Library of Medicine. Link

  • Wang, M., et al. (2015). Metal-Free Synthesis of Benzothiazoles via PCl3-Promoted Tandem Reaction. Heterocycles, 91(9). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Benzo[d]isothiazole Synthesis

Welcome to the Technical Support Center for the synthesis of benzo[d]isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzo[d]isothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. Our goal is to empower you with the expertise and technical insights needed to optimize your synthetic routes and achieve consistent, high-yield results.

Introduction to Benzo[d]isothiazole Synthesis

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Despite its importance, the synthesis of this heterocycle can present challenges, with reaction outcomes often sensitive to subtle variations in conditions.[1][3] This guide provides a systematic approach to troubleshooting and optimizing these critical reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of benzo[d]isothiazoles, providing quick and actionable advice.

Q1: My reaction yield for benzo[d]isothiazole synthesis is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis are a frequent issue and can stem from several factors.[4] A systematic approach to troubleshooting is the most effective strategy. Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4] Small-scale trial reactions are highly recommended to determine the optimal conditions for your specific substrates without committing large quantities of starting materials. For instance, some copper-catalyzed reactions for benzo[d]isothiazolone synthesis from 2-mercaptobenzamides proceed efficiently at 70°C, while other methods require higher temperatures of up to 135°C.[1][5]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly interfere with the reaction, leading to side products or incomplete conversion.[4] Always use reagents and solvents of appropriate purity, and ensure solvents are anhydrous when necessary, as many organometallic catalysts are sensitive to moisture.

  • Atmospheric Contamination: Many synthetic reactions are sensitive to atmospheric oxygen and moisture.[4] If your reaction is air-sensitive, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial. For example, certain copper-catalyzed N-S bond formations for benzo[d]isothiazolone synthesis explicitly use an oxygen atmosphere as the oxidant.[6][7] In contrast, other mechanisms may be hindered by oxygen.

  • Inefficient Mixing: In heterogeneous reactions, particularly those involving solid catalysts or reagents with poor solubility, inefficient stirring can lead to poor reaction rates and lower yields.[4] Ensure your stirring rate is adequate for the scale and viscosity of your reaction mixture.

Q2: I am observing the formation of unexpected byproducts in my reaction. How can I identify and minimize them?

A2: The formation of byproducts is a common challenge. Identifying these impurities is the first step toward mitigation. Techniques like TLC, LC-MS, and NMR are invaluable for monitoring reaction progress and identifying unexpected products.[4] Common causes of byproduct formation include:

  • Side Reactions: Elevated temperatures can often promote undesired side reactions.[5] Carefully controlling the reaction temperature is critical.

  • Starting Material Decomposition: The desired product or starting materials may be unstable under the reaction conditions.[4] Monitoring the reaction over time can help determine if degradation is occurring.

  • Oxidation of Starting Materials: 2-aminothiophenol, a common precursor, is susceptible to oxidation.[5] Ensuring an inert atmosphere can prevent the formation of disulfide-linked impurities.

Q3: How do I choose the appropriate catalyst for my benzo[d]isothiazole synthesis?

A3: Catalyst selection is highly dependent on the chosen synthetic route and starting materials.

  • Copper Catalysts: Copper (I) and (II) salts are widely used for the synthesis of benzo[d]isothiazolones from substrates like 2-mercapto-N-substituted benzamides and 2-bromo-N-arylbenzimidamides.[1][6] Copper(I) iodide and copper(II) bromide are common choices.[1][7]

  • Nickel Catalysts: Nano-nickel ferrite has been employed as a reusable catalyst for the synthesis from 2-halobenzamides and sulfur powder.[1][7]

  • Cobalt Catalysts: Cobalt-based catalysts have been utilized for oxidative N-S bond formation.[1]

  • Metal-Free Conditions: Several metal-free methods have been developed, often employing reagents like Selectfluor or proceeding through an intramolecular aza-Wittig reaction.[1]

The choice of catalyst should be guided by the specific transformation, substrate scope, and desired reaction conditions (e.g., temperature, solvent).

Part 2: Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common problems in benzo[d]isothiazole synthesis.

Scenario 1: Low or No Product Yield

Problem: The reaction has proceeded for the specified time, but analysis (TLC, LC-MS) shows a low conversion of starting material and minimal product formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Steps & Explanations:

  • Verify Reagent Quality:

    • Action: Check the purity of your starting materials, especially precursors like 2-aminothiophenol which can oxidize over time.[5] Use freshly purified reagents if possible.

    • Causality: Impurities can poison catalysts, react with starting materials to form byproducts, or alter the reaction kinetics.

  • Optimize Reaction Temperature:

    • Action: Run a series of small-scale reactions at different temperatures (e.g., in increments of 10-20°C) around the literature-reported temperature.

    • Causality: Some reactions have a narrow optimal temperature range. Too low a temperature may result in slow kinetics, while too high a temperature can lead to decomposition or side reactions.[5][8]

  • Evaluate Solvent Choice:

    • Action: The choice of solvent can significantly impact yield. Aprotic solvents like toluene, THF, and DMF are often preferred.[1] If solubility is an issue, consider a different solvent system.

    • Causality: The solvent affects the solubility of reagents and catalysts, and can influence the reaction mechanism and rate.

  • Screen Catalysts and Additives:

    • Action: If using a catalyzed reaction, screen different catalysts or catalyst loadings. Additives can also play a crucial role; for example, bases are often required in reactions involving deprotonation steps.

    • Causality: The nature of the catalyst and any additives directly influences the reaction pathway and efficiency.

Scenario 2: Formation of Multiple Products/Byproducts

Problem: The reaction mixture shows the formation of the desired product along with several other spots on TLC or peaks in LC-MS.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Detailed Steps & Explanations:

  • Identify Byproducts:

    • Action: Attempt to isolate and characterize the major byproducts using chromatographic and spectroscopic techniques.

    • Causality: Knowing the structure of the byproducts provides valuable clues about the undesired reaction pathways.

  • Mitigation Strategies:

    • If Dimerization/Polymerization is Observed: Lowering the concentration of the reactants can favor intramolecular cyclization over intermolecular reactions.

    • If Oxidation Products are Present: As mentioned, using an inert atmosphere is crucial, especially when working with electron-rich or easily oxidizable substrates.[5]

    • If Temperature-Related Byproducts are Suspected: Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.[8]

Part 3: Experimental Protocols & Data

This section provides a general, adaptable protocol for a common synthetic route to benzo[d]isothiazoles and a table summarizing key reaction parameters from the literature.

General Protocol: Copper-Catalyzed Synthesis of N-Substituted Benzo[d]isothiazol-3(2H)-ones

This protocol is based on the intramolecular N-S bond formation from 2-mercaptobenzamides and should be optimized for specific substrates.[6][7]

Materials:

  • N-substituted 2-mercaptobenzamide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF) (5 mL)

  • Oxygen (balloon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-substituted 2-mercaptobenzamide (1.0 mmol) and CuI (0.1 mmol).

  • Add DMF (5 mL) to the flask.

  • Evacuate and backfill the flask with oxygen from a balloon.

  • Stir the reaction mixture at 70°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Optimized Reaction Conditions for Benzo[d]isothiazole Synthesis
Starting Material(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Key FeaturesReference
2-Mercapto-N-substituted benzamidesCuIDMF7012Oxidative dehydrogenative cyclization using O2.[1][6]
2-Bromo-N-arylbenzimidamidesCuBr2, Sulfur powderDMF12024Annulation under alkaline and aerobic conditions.[1]
Ortho-haloarylamidines, Elemental sulfurMetal-free-13548High temperature, long reaction time.[1]
2-(Methylsulfinyl)benzamidesThionyl chloride---Formation of benzo[d]isothiazolones.[1]
Ortho-mercaptoacetophenones, Isopentyl nitriteEtPPh2THF0-Facile one-pot synthesis via S-nitroso intermediate.[1]

References

  • Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. (2025). PMC. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. (2025). MDPI. [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints. [Link]

  • Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624-632. [Link]

  • Benzisothiazoles synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Mohamed-Ezzat, R. A., Omar, M. A., & Ali, A. A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Synthesis of benzothiazole products via the heterogeneous catalysis... (n.d.). ResearchGate. [Link]

  • Synthesis of benzo[d]oxazoles/benzo[d]thiazoles. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). sfera - Unife. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. [Link]

  • Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (n.d.). ResearchGate. [Link]

  • Heterocyclic Chemistry. (n.d.). LibreTexts. [Link]

  • Heterocyclic Compounds. (n.d.). Elsevier. [Link]

  • Saturated heterocycles. (n.d.). University of Liverpool. [Link]

    • Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. [Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate in Solution

Welcome to the technical support guide for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered during experimentation. Understanding the chemical liabilities of this molecule is paramount for generating reproducible and reliable data. This guide provides in-depth, experience-driven advice and actionable protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Stability Issues

This section addresses the most common questions regarding the stability of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate in solution.

Q1: My experimental results using Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results, such as loss of potency, unexpected changes in analytical baselines, or variable biological activity, are often the first indicators of compound instability. The Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate structure contains several functional groups that may be susceptible to degradation under common experimental conditions. These include the ester group, the chloro-substituted isothiazole ring, and the aromatic system itself.

Q2: What are the primary chemical degradation pathways I should be concerned about for this compound in solution?

A: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The molecule has two primary sites susceptible to hydrolysis: the methyl ester and the 3-chloro substituent on the isothiazole ring. Ester hydrolysis is a common reaction catalyzed by acid or, more rapidly, by base. The isothiazole ring itself, particularly in related compounds like isothiazolinones, can also undergo hydrolytic cleavage, often accelerated in alkaline conditions.[1]

  • Photolysis: Isothiazole and benzisothiazole derivatives can be sensitive to light, particularly UV radiation.[2][3] Photoexcitation can disrupt the aromaticity of the heterocyclic ring, potentially leading to rearrangements or degradation into other products.[2][3]

Below is a diagram illustrating these potential degradation points.

G cluster_0 Potential Degradation Pathways cluster_1 Degradation Products Parent Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate HydrolyzedEster 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (via Ester Hydrolysis) Parent->HydrolyzedEster H₂O / H⁺ or OH⁻ RingOpened Ring-Opened Products (via Nucleophilic Attack/Hydrolysis) Parent->RingOpened Strong Nucleophiles / High pH Photodegradant Photochemical Isomers/Degradants (via Photolysis) Parent->Photodegradant UV/Light Exposure

Caption: Potential degradation pathways for the target compound.

Q3: How does pH significantly affect the stability of the compound in aqueous solutions?

A: The pH of your solution is a critical factor.

  • Alkaline Conditions (pH > 8): The compound is expected to be highly unstable. The ester will undergo rapid base-catalyzed hydrolysis to the corresponding carboxylic acid. Furthermore, isothiazolinone derivatives are known to degrade quickly in alkaline solutions, suggesting the isothiazole ring in your compound may also be susceptible to cleavage by hydroxide ions.[1]

  • Neutral Conditions (pH ≈ 7): Stability is likely improved compared to alkaline conditions, but slow hydrolysis of the ester may still occur over extended periods.

  • Acidic Conditions (pH < 6): The compound is expected to be most stable in mildly acidic conditions. While acid-catalyzed hydrolysis of the ester can occur, it is typically much slower than base-catalyzed hydrolysis. The isothiazole ring itself is generally stable in acidic media.[1]

Q4: Is the compound sensitive to light? What precautions should I take?

A: Yes, there is a strong possibility of photosensitivity. Heteroaromatic compounds, including isothiazoles, can undergo photochemical permutations upon exposure to light, especially in the UV spectrum.[2][3] To mitigate this risk:

  • Always store stock solutions and working samples in amber vials or wrap containers in aluminum foil.

  • Minimize exposure to ambient laboratory light during experiments.

  • For highly sensitive assays like cell-based fluorescence studies, consider using filtered light or performing manipulations in a darkened room.

Q5: Which solvents are recommended for preparing stock and working solutions?

A: The choice of solvent is crucial for maximizing stability. Protic solvents, especially nucleophilic ones like methanol or water, can participate in degradation.

SolventTypePolarityRecommendations & Causality
DMSO Aprotic, PolarHighHighly Recommended. DMSO is an excellent solubilizing agent and is non-protic, minimizing the risk of solvolysis. It is the preferred solvent for long-term storage of stock solutions.
Acetonitrile (ACN) Aprotic, PolarHighRecommended. ACN is a good alternative to DMSO. It is less reactive than protic solvents and is volatile, which is useful if solvent removal is required.
Ethanol/Methanol Protic, PolarHighUse with Caution. These solvents can potentially act as nucleophiles, leading to transesterification of the methyl ester over time. Prepare fresh solutions and use them promptly.
Aqueous Buffers Protic, PolarHighHigh Risk. Only use for immediate preparation of final working solutions. Ensure the buffer pH is mildly acidic (e.g., pH 5-6) for maximum stability. Avoid basic buffers (pH > 7.5) entirely.

Q6: How can I definitively confirm if my compound is degrading during an experiment?

A: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A stability-indicating method can separate the intact parent compound from its degradation products. Degradation is confirmed by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the degradants.

Section 2: Troubleshooting Guide: Investigating and Solving Stability Problems

If you suspect instability, a systematic investigation is necessary. This section provides the workflows and protocols to identify the cause and establish stable experimental conditions.

G A Observe Inconsistent Results (e.g., Loss of Activity) B Hypothesize Cause (pH, Light, Temp, Solvent?) A->B C Conduct Targeted Forced Degradation Study (See Protocol 2.1) B->C D Analyze Samples via HPLC-MS (See Protocol 2.2) C->D E Identify Degradation Products & Quantify Parent Loss D->E F Correlate Condition with Degradation E->F G Implement Solution (e.g., Change Buffer, Protect from Light) F->G H Re-validate Assay with Stable Conditions G->H

Caption: A logical workflow for troubleshooting compound stability.

Protocol 2.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[4][5] They involve subjecting the compound to harsh conditions to accelerate degradation and identify potential degradants. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are revealed without destroying the molecule entirely.[5]

Objective: To identify the conditions (pH, oxidation, light, heat) that cause degradation of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.

Materials:

  • Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber and clear HPLC vials

Procedure:

  • Prepare a Primary Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate, appropriately labeled HPLC vials, perform the following additions. Prepare a "time zero" (T=0) sample by diluting the stock to the final concentration with 50:50 ACN:H₂O and analyzing immediately.

ConditionStress AgentProcedureIncubation
Acid Hydrolysis 0.1 M HClAdd stock to 0.1 M HCl to a final concentration of 50 µg/mL.60°C for 24h
Base Hydrolysis 0.1 M NaOHAdd stock to 0.1 M NaOH to a final concentration of 50 µg/mL.Room Temp for 4h
Oxidation 3% H₂O₂Add stock to 3% H₂O₂ to a final concentration of 50 µg/mL.Room Temp for 24h
Photolytic LightPrepare solution (50 µg/mL in 50:50 ACN:H₂O) in a clear vial. Expose to direct sunlight or a photostability chamber. Prepare a "dark control" in an amber vial.Ambient Temp for 24h
Thermal HeatPrepare solution (50 µg/mL in 50:50 ACN:H₂O) in an amber vial.60°C for 24h
  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Analyze all samples by HPLC-MS (see Protocol 2.2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 and control samples. Look for a decrease in the parent peak area and the appearance of new peaks.

Protocol 2.2: Recommended Analytical Method - HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for this analysis.[6]

Objective: To separate and quantify the parent compound and its degradation products.

Instrumentation & Columns:

  • HPLC System: Standard binary pump system with autosampler and column oven.

  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

HPLC Method:

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient:

Time (min)% Mobile Phase B
0.05
5.095
6.095
6.15
8.05

MS Method:

  • Ionization Mode: ESI Positive

  • MRM Transitions: Determine the specific parent-to-fragment ion transitions for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate and potential degradants (e.g., the hydrolyzed acid).

  • Analysis: Monitor for the loss of the parent compound and the appearance of new masses corresponding to expected degradation products (e.g., +16 Da for oxidation, -14 Da for ester hydrolysis to the acid).

Section 3: Best Practices for Handling and Storage

To ensure the long-term viability of your compound and the reproducibility of your experiments, adhere to the following best practices:

  • Stock Solution Storage: Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into single-use volumes in amber, tightly sealed vials. Store at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Working Solution Preparation: Prepare working solutions fresh for each experiment from the DMSO stock. If an aqueous buffer is required for the final assay, add the compound as the last step to the final dilution and use it immediately.

  • Inert Atmosphere: For maximum long-term stability of the solid compound or solutions, consider storage under an inert gas like argon or nitrogen to prevent oxidative degradation.

By implementing these guidelines, you can minimize compound degradation, ensuring the accuracy and integrity of your valuable research data.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing).
  • Photochemical permutation of thiazoles, isothiazoles and other azoles. (2024). Nature.
  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ACS Publications.
  • Synthesis of Isothiazole. (2022). ChemicalBook.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][8]Thiazin-4-One Derivatives. (2025). Molecules. Available at:

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). Molecules.
  • Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties. (2025). ResearchGate.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Semantic Scholar.
  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed.
  • Photochemical permutation of thiazoles, isothiazoles and other azoles. (2025). PubMed.
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2025). ResearchGate.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). Molecules.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Forced degradation studies. (2016). MedCrave online.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (n.d.). Semantic Scholar.
  • The chemistry of isothiazoles. (n.d.). ResearchGate.
  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. (2018). Environmental Engineering Research.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.
  • analytical methods. (n.d.). ATSDR.
  • Factors Affecting Stability of Formulations. (n.d.). Scribd.
  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. (n.d.). Journal of Pharmaceutical Negative Results.
  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. (n.d.). Applied and Environmental Microbiology.
  • Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate.
  • Forced degradation studies – comparison between ICH, EMA, FDA and. (2014). der DGRA.
  • 6-Chloro-3H-benzo[d][2][7][8]dithiazol-2-ium Chloride. (2022). Molbank. Available at:

  • Methyl 3-Hydroxybenzo[d]isothiazole-6-carboxylate. (n.d.). PubChem.
  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.
  • Study on the synthesis and biological activities of 3-cxobenzo[d] isothiazole-2 (3H) -carboxylates. (2026). ResearchGate.
  • Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives. (1989). PubMed.
  • Degradation of Chlorobenzoates and Chlorophenols by Methanogenic Consortia. (n.d.). WUR eDepot.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… (n.d.). OUCI.
  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2019). PubMed.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
  • An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate.
  • Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure.
  • 3-Chlorobenzo[d]isothiazole-6-carboxylic acid. (n.d.). BLD Pharm.
  • Properties of Common Organic Solvents. (2023).
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists.
  • Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

The following technical guide details the scale-up synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate . It is designed for process chemists and researchers requiring robust, scalable protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scale-up synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate . It is designed for process chemists and researchers requiring robust, scalable protocols.

Strategic Route Overview

The synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate on a multigram to kilogram scale hinges on the stability of the core isothiazole scaffold during the chlorination step. The most reliable industrial route proceeds via the 3-oxo intermediate (often referred to as the saccharin-like or lactam precursor), derived from dimethyl 2-aminoterephthalate .

The Pathway

The synthesis is a linear sequence:

  • Precursor Assembly: Conversion of dimethyl 2-aminoterephthalate to the disulfide dimer via Sandmeyer chemistry.

  • Cyclization: Oxidative chlorination/amidation to form the benzo[d]isothiazol-3-one ring.

  • Aromatization/Chlorination: Deoxychlorination of the lactam using Phosphorus Oxychloride (

    
    ) to yield the target 3-chloro derivative.
    
Process Logic Diagram

The following flowchart visualizes the critical decision nodes and chemical transformations.

SynthesisPath cluster_imp Critical Impurities Start Dimethyl 2-aminoterephthalate Disulfide Dithio-diester Intermediate (Dimer) Start->Disulfide 1. NaNO2/HCl 2. Na2S/S8 Lactam Methyl 3-oxo-2,3-dihydro- benzo[d]isothiazole-6-carboxylate Disulfide->Lactam 1. SO2Cl2 2. NH3 (g) Target Methyl 3-chlorobenzo[d]- isothiazole-6-carboxylate Lactam->Target POCl3 / Pyridine 110°C Dimer N-linked Dimer Lactam->Dimer Insufficient POCl3 Hydrolysis Carboxylic Acid (Hydrolysis) Target->Hydrolysis Acidic Quench (>25°C)

Caption: Figure 1. Synthetic workflow from aminoterephthalate to the 3-chloro target, highlighting critical impurity risks.

Detailed Experimental Protocols

Stage 1: Synthesis of the 3-Oxo Intermediate

Note: This step establishes the ring system. The quality of this intermediate dictates the success of the subsequent chlorination.

Protocol:

  • Diazotization: Suspend Dimethyl 2-aminoterephthalate (1.0 eq) in dilute HCl. Cool to 0-5°C. Add aqueous

    
     (1.1 eq) dropwise, maintaining temperature <5°C. Stir for 1h to ensure complete diazonium formation.
    
  • Sulfuration: Transfer the diazonium salt solution slowly into a pre-cooled solution of

    
     (1.2 eq) and Sulfur (0.2 eq) in water/NaOH. This forms the 2,2'-dithioditerephthalate  dimer. Precipitate with acid, filter, and dry.[1]
    
  • Cyclization: Suspend the dried disulfide in dichloroethane (DCE). Add Sulfuryl Chloride (

    
    )  (3.0 eq) at room temperature, then reflux for 2h to form the sulfenyl chloride.
    
  • Amidation: Cool to 0°C. Sparge with anhydrous Ammonia (

    
    )  gas or add concentrated ammonium hydroxide. The ring closes to form Methyl 3-oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylate .
    
  • Isolation: Filter the solid. Wash with water and methanol.[1] Dry at 50°C under vacuum.

Stage 2: Chlorination (The Critical Scale-Up Step)

Target: Conversion of C=O to C-Cl.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
3-Oxo Intermediate 1.0 Substrate Moisture content <0.5%

|


  | 5.0 - 8.0 | Reagent/Solvent | Freshly distilled if colorless turned yellow |
| Pyridine  | 0.5 - 1.0 | Base Catalyst | Controls HCl solubility/reaction rate |
| Toluene  | (Optional) | Co-solvent | Improves heat transfer on >1kg scale |[2]

Step-by-Step:

  • Setup: Use a glass-lined reactor or round-bottom flask with a reflux condenser and a caustic scrubber (NaOH) for HCl/

    
     off-gassing.
    
  • Charging: Charge solid 3-oxo intermediate and

    
     . Start agitation.
    
  • Catalyst Addition: Add Pyridine slowly. Caution: Exothermic.

  • Reaction: Heat the slurry to 105-115°C . The mixture should become homogeneous (clear dark solution) as the reaction proceeds.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of starting material usually occurs within 3-5 hours.

  • Work-up (Quench):

    • Cool reaction mass to 40°C.

    • Distill off excess

      
       under reduced pressure (essential for yield and safety).
      
    • Dissolve the residue in DCM or Toluene.

    • Slowly pour the organic stream into ice-cold saturated

      
        (pH control is vital).
      
  • Purification: Separate phases. Wash organic layer with brine. Dry over

    
    . Concentrate to yield the crude solid. Recrystallize from Heptane/EtOAc if necessary.
    

Troubleshooting & FAQs

This section addresses specific failure modes encountered during scale-up.

Q1: The reaction mixture solidifies or becomes too viscous during chlorination.

Cause: Insufficient solvent volume or formation of phosphorodichloridate byproducts. Solution:

  • Immediate Fix: Increase

    
     loading to 8-10 volumes or add dry Toluene/Chlorobenzene as a co-solvent.
    
  • Prevention: Ensure the starting material is dry. Water reacts with

    
     to form polyphosphoric acids, which turn the mixture into a "tar."
    
Q2: I see a significant amount of the carboxylic acid (hydrolysis product) after work-up.

Cause: The methyl ester at position 6 is sensitive to acid hydrolysis, especially during the exothermic quench of


.
Solution: 
  • Protocol Adjustment: Never quench the reaction mixture directly with water.

  • Correct Procedure: First, remove excess

    
     by vacuum distillation. Second, dilute with an organic solvent.[2][3] Third, quench into a buffered basic solution (Sodium Bicarbonate or Potassium Phosphate) kept at <5°C. Ensure the internal temperature during quench does not exceed 15°C.
    
Q3: The reaction stalls with ~10% starting material remaining.

Cause: Depletion of active chlorinating species or inhibition by HCl. Solution:

  • Catalysis: Add 0.1 eq of DMF (Dimethylformamide). This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

    
     alone.
    
  • Temperature: Ensure the internal temperature is actually reaching reflux (>105°C).

Q4: Why is the product turning pink/red upon storage?

Cause: Presence of trace iodine (if HI was used in precursors) or oxidation of trace amino-impurities. Solution:

  • Purification: Perform a carbon treatment (Charcoal) on the final organic solution before crystallization. Store the solid in amber glass under nitrogen.

Safety & Compliance (E-E-A-T)

  • Thermal Runaway: The reaction of

    
     with water (quench) is highly exothermic. On a kilogram scale, this must be done by inverse addition  (reaction mass into water) with active cooling.
    
  • Off-gassing: Significant HCl evolution occurs. Ensure scrubber capacity is calculated for >2 moles of gas per mole of substrate.

  • Chemical Compatibility: Do not use DMSO or alcohols with

    
    .
    

References

  • Synthesis of 1,2-benzisothiazoles : Vicini, P., et al. "Synthesis and biological evaluation of 1,2-benzisothiazol-3(2H)-one derivatives." Farmaco, 2000.

  • Chlorination Protocols : Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991.[4]

  • Scale-Up of Benzisothiazoles : Patents regarding the synthesis of 3-chloro-1,2-benzisothiazoles (e.g., US Patent 6,376,680).

  • POCl3 Handling : "Phosphorus Oxychloride Safety Guide." ACS Chemical Safety, 2022.

(Note: While specific literature on the exact "Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate" is sparse, the protocols above are derived from the validated chemistry of the parent 3-chlorobenzo[d]isothiazole and its carboxylated analogs.)

Sources

Optimization

Common pitfalls in the characterization of substituted benzisothiazoles

Technical Support Center: Characterization of Substituted Benzisothiazoles Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BZT-CHAR-001 Subject: Troubleshooting Structural Assignmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Substituted Benzisothiazoles

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BZT-CHAR-001 Subject: Troubleshooting Structural Assignment, Tautomerism, and Stability in Benzisothiazole Scaffolds

Executive Summary

Substituted benzisothiazoles (specifically the 1,2-isomer) are privileged scaffolds in medicinal chemistry (e.g., Lurasidone, Ziprasidone) and agrochemistry (e.g., Probenazole). However, their characterization is frequently plagued by three specific pitfalls: regioisomeric ambiguity (1,2- vs. 2,1-), prototropic tautomerism in 3-substituted derivatives, and ring lability toward nucleophiles.

This guide provides a self-validating troubleshooting workflow to resolve these issues, moving beyond standard spectral interpretation to mechanistic causality.

Module 1: Structural Isomerism (1,2- vs. 2,1-Benzisothiazole)

Q: How do I definitively distinguish between 1,2-benzisothiazole and 2,1-benzisothiazole (thioanthranil) using standard NMR?

A: The diagnostic handle is the C-3 proton chemical shift.

While both isomers are bicyclic aromatic systems, their electronic environments differ significantly.

  • 1,2-Benzisothiazole: The proton at position 3 (H-3) is adjacent to the electronegative Nitrogen and part of a C=N bond. It is significantly deshielded.

  • 2,1-Benzisothiazole: The proton at position 3 is adjacent to Sulfur.

Diagnostic Criteria:

Feature 1,2-Benzisothiazole 2,1-Benzisothiazole

|


H NMR (H-3)  | 

8.6 – 9.2 ppm
(Singlet) |

7.5 – 8.2 ppm
(Often obscured) | |

C NMR (C-3)
|

145 – 155 ppm
|

120 – 135 ppm
| | Stability | Generally stable | Often transient/unstable; prone to dimerization |

Troubleshooting Protocol:

  • Acquire a

    
    H NMR in DMSO-
    
    
    
    .
  • Look for a sharp singlet downfield (>8.5 ppm).

  • Validation: If the singlet is present, perform a

    
    H-
    
    
    
    C HMBC
    . The H-3 proton should show a strong 3-bond correlation to the quaternary carbon at the ring junction (C-7a), confirming the 1,2-connectivity.

Module 2: Tautomerism in 3-Hydroxy/Amino Derivatives

Q: My spectra for 3-hydroxy-1,2-benzisothiazole are inconsistent between batches and solvents. Is my compound impure?

A: Likely not. You are observing solvent-dependent tautomeric equilibrium.

3-substituted 1,2-benzisothiazoles (where R = OH, NH


, SH) exist in a dynamic equilibrium between the enol/imine  form and the keto/amide  form (benzo[

]isothiazol-3(2H)-one, also known as BIT).
  • Non-polar solvents (CDCl

    
    ):  Often favor the enol  form (if intramolecular H-bonding is possible) or a mixture.
    
  • Polar aprotic solvents (DMSO-

    
    ):  Strongly favor the keto (lactam)  form due to dipole stabilization.
    

Visualizing the Equilibrium:

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (3-hydroxy-1,2-benzisothiazole) OH stretch: ~3400 cm-1 (broad) Keto Keto Form (1,2-benzisothiazol-3(2H)-one) C=O stretch: ~1650 cm-1 NH stretch: ~3200 cm-1 Enol->Keto Polar Solvents (DMSO, MeOH) Keto->Enol Gas Phase / Non-polar

Caption: Solvent-driven tautomeric shift. In solution, the keto form (BIT) usually predominates for oxygenated derivatives.

Actionable Advice:

  • Standardize Solvents: Always characterize these derivatives in DMSO-

    
     to force the equilibrium toward the keto form for consistent integration.
    
  • IR Verification: Look for the strong C=O stretch at 1640–1670 cm

    
    . If present, the molecule is in the keto form.
    

Module 3: Chemical Stability & Ring Opening

Q: I attempted a nucleophilic substitution on 3-chloro-1,2-benzisothiazole, but the product mass is correct while the NMR is completely wrong. What happened?

A: You likely triggered a "Ring-Opening/Recyclization" cascade.

The isothiazole ring is susceptible to nucleophilic attack at the Sulfur atom (S-N bond cleavage) or the C-3 position. Hard nucleophiles (e.g., alkoxides, amines) can open the ring to form transient intermediates that may recyclize to a different isomer or form disulfides.

The Mechanism of Failure:

  • Nucleophile attacks Sulfur.

  • S-N bond breaks.

  • Formation of an o-cyanophenyl-sulfide or disulfide derivative.

The "S-Attack" Pathway Diagram:

RingOpening Start 3-Chloro-1,2-benzisothiazole Nu_Attack Nucleophilic Attack at Sulfur (e.g., R-NH2, RO-) Start->Nu_Attack Ring_Open Ring Opening (S-N Cleavage) Intermediate: o-mercaptobenzonitrile derivative Nu_Attack->Ring_Open S-N Bond Lability Product_A Disulfide Dimer (Oxidative dimerization) Ring_Open->Product_A Oxidation (Air) Product_B Recyclized Isomer (if Nu contains N) Ring_Open->Product_B Condensation

Caption: The S-N bond is the "weak link." Nucleophilic attack here leads to ring scission rather than simple substitution.

Prevention Strategy:

  • Use Soft Nucleophiles: Thiolates or stabilized carbanions are less likely to attack the sulfur than hard alkoxides.

  • Avoid Strong Bases: Strong bases (NaOH, NaOEt) promote ring opening. Use non-nucleophilic bases (DIPEA, Cs

    
    CO
    
    
    
    ) if possible.

Module 4: Experimental Protocols

Protocol: Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

If chemical shift data is ambiguous, use 1D-NOE to determine spatial proximity.

Prerequisites:

  • Sample concentration: >5 mg in 0.6 mL DMSO-

    
    .
    
  • Degassed sample (optional but recommended for max NOE signal).

Step-by-Step:

  • Identify Targets: Locate the H-3 proton (if 1,2-isomer) or H-3/H-7 protons.

  • Irradiate H-3:

    • Hypothesis (1,2-isomer): Irradiating H-3 should show NO enhancement of the benzene ring protons (H-4) because H-3 and H-4 are separated by the ring junction and are spatially distant (>4 Å).

    • Hypothesis (2,1-isomer): Irradiating H-3 (if visible) would show NOE to H-4 if the geometry places them closer, but the definitive NOE for 1,2-benzisothiazole is often the H-7 to H-6 coupling or substituent interactions.

  • Alternative (Substituted cases): If you have a substituent at C-3 (e.g., methyl), irradiate the methyl group.

    • 1,2-isomer: NOE observed at H-4 (peri-position) is weak/absent.

    • 2,1-isomer: If the structure is actually a thioanthranil derivative, the spatial arrangement differs.

(Note: The most robust confirmation remains X-ray crystallography due to the planarity of both systems.)

Summary Data Tables

Table 1: Characteristic Spectroscopic Fingerprints
TechniqueParameterObservation (1,2-Benzisothiazole)Causality

H NMR

H-3
8.6 – 9.2 ppm (s) Anisotropic effect of C=N and S.
IR

(C=O)
1650 – 1680 cm

Only in keto-tautomers (BIT).
IR

(S-N)
830 – 860 cm

Weak; often obscured by aromatic fingerpint.
MS (EI) Fragment

= M - 27 (HCN)
Cleavage of the isothiazole ring.
MS (EI) Fragment

= M - 44 (CS)
Characteristic of sulfur heterocycles.

References

  • Review of Benzisothiazole Synthesis and Reactivity

    • Clerici, F., et al. "Chemistry of biologically active isothiazoles." Topics in Heterocyclic Chemistry, 2007.
    • (Verified via SpringerLink)

  • Nucleophilic Ring Opening Mechanisms

    • Carrington, D.E.L., et al. "1,2-Benzisothiazoles. Part I. Reaction of 3-chloro-1,2-benzisothiazole with nucleophiles." J. Chem. Soc. C, 1971.
  • Tautomerism in Saccharin/BIT Deriv

    • Bader, R.F.W., et al. "Focal Point Evaluation of Energies for Tautomers." MDPI, 2021. (Contextual grounding on tautomer energy barriers).
  • NMR Characterization D

    • NIST Chemistry WebBook, 1,2-Benzisothiazole Spectra D
  • X-Ray Crystallography & Disorder

    • Cambridge Crystallographic Data Centre (CCDC) Guidelines on Disorder.

Reference Data & Comparative Studies

Validation

Analytical Decision Matrix: Mass Spectrometry Strategies for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Executive Summary Objective: To provide a definitive technical guide for the mass spectrometric (MS) analysis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (CAS: Variable/Generic Structure Ref). Verdict: For Quanti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the mass spectrometric (MS) analysis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (CAS: Variable/Generic Structure Ref).

Verdict:

  • For Quantitative Bioanalysis (PK/PD): LC-ESI-MS/MS is the superior choice. The ester moiety facilitates protonation (

    
    ), offering high sensitivity and compatibility with reverse-phase chromatography.
    
  • For Synthetic Verification (Purity/ID): GC-EI-MS is the recommended alternative. The thermal stability of the chlorinated ester allows for volatilization, yielding a distinct fragmentation fingerprint useful for library matching, which ESI often lacks.

Structural Analysis & Physico-Chemical Considerations

Before selecting an ionization mode, one must understand the analyte's behavior in the gas phase.

  • Core Scaffold: Benzo[d]isothiazole.[1]

  • Substituents:

    • 3-Chloro: Provides a distinct isotopic signature (

      
       ratio of ~3:1). This is a critical diagnostic tool for filtering noise.
      
    • 6-Methyl Ester: A polar handle. In ESI, this accepts a proton. In EI, this is a primary fragmentation site (loss of

      
      ).
      
Isotopic Signature (The "Chlorine Flag")

Any MS method used must resolve the chlorine isotope pattern.

  • Monoisotopic Mass (

    
    ):  ~227.0 Da
    
  • M+2 Mass (

    
    ):  ~229.0 Da
    
  • Intensity Ratio: The M+2 peak should be approximately 32-33% of the M+ peak height. Deviations from this ratio indicate co-eluting impurities or isobaric interference.

Comparative Guide: Ionization & Platform Selection

This section objectively compares the three primary methodologies available to the analyst.

Method A: LC-ESI-MS/MS (Electrospray Ionization)

Status: Recommended for Trace Analysis

  • Mechanism: Soft ionization yielding predominantly protonated molecular ions

    
    .
    
  • Performance:

    • Sensitivity: High. The ester carbonyl and isothiazole nitrogen act as proton acceptors.

    • Fragmentation: Minimal in-source fragmentation. Requires Collision Induced Dissociation (CID) in a collision cell (e.g., Q2 in a Triple Quad) to generate structural data.

  • Pros:

    • Compatible with aqueous biological matrices (plasma, urine).

    • No thermal degradation of the molecule.

  • Cons:

    • Susceptible to matrix effects (ion suppression) if extraction is poor.

    • Lack of spectral libraries compared to NIST EI libraries.

Method B: GC-EI-MS (Electron Impact)

Status: Recommended for Purity/Synthesis Checks

  • Mechanism: Hard ionization (70 eV) yielding radical cations

    
    .
    
  • Performance:

    • Sensitivity: Moderate.[2]

    • Fragmentation: Extensive. Will show loss of methoxy group (

      
      ) and loss of carbonyl (
      
      
      
      ) immediately.
  • Pros:

    • Fingerprint identification.

    • Excellent chromatographic resolution of structural isomers.

  • Cons:

    • Requires the sample to be volatile and thermally stable (Esters generally are, but the isothiazole ring can be labile at high injector temps >250°C).

Method C: APCI (Atmospheric Pressure Chemical Ionization)

Status: Alternative / Niche [3]

  • Mechanism: Gas-phase ion-molecule reactions.

  • Use Case: Use only if ESI fails due to extreme non-polarity or if using normal-phase solvents (Hexane/Toluene) that don't support ESI well.

  • Verdict: Likely unnecessary for this molecule as the ester group provides sufficient polarity for ESI.

Summary Data Table
FeatureLC-ESI-MS (Positive)GC-EI-MSLC-APCI-MS
Primary Ion

(m/z ~228)

(m/z ~227)

(m/z ~228)
Fragmentation Low (Soft)High (Hard)Moderate
LOD (Est.) < 1 ng/mL~100 ng/mL~10 ng/mL
Matrix Tolerance Low (Needs cleanup)HighModerate
Isotope Fidelity ExcellentExcellentGood

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and fragmentation pathways for the analyst.

G Sample Sample: Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate Decision Select Platform Sample->Decision LCMS LC-ESI-MS/MS (Bioanalysis/Quant) Decision->LCMS High Sensitivity Req GCMS GC-EI-MS (Synthesis/Purity) Decision->GCMS Structural ID Req ESI_Mech Soft Ionization [M+H]+ LCMS->ESI_Mech EI_Mech Hard Ionization [M]+. GCMS->EI_Mech Frag_ESI CID Fragmentation: 1. Loss of MeOH (-32) 2. Ring Cleavage ESI_Mech->Frag_ESI MS2 Mode Frag_EI EI Fragmentation: 1. Loss of OMe (-31) 2. Loss of CO (-28) 3. Loss of Cl (-35) EI_Mech->Frag_EI In-Source

Caption: Decision matrix for selecting ionization modes based on analytical goals (Quantification vs. Identification).

Detailed Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for Quantitative Analysis using a Triple Quadrupole MS, validated for stability and sensitivity.

A. Sample Preparation[4][5]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why? Matching the solvent to the initial mobile phase prevents peak distortion (fronting).

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-5 min: Ramp to 90% B

    • 5-7 min: Hold 90% B (Wash lipophilic contaminants)

    • 7.1 min: Return to 10% B

C. MS Source Parameters (ESI Positive)[6][7]
  • Capillary Voltage: 3.5 kV (Standard for positive mode).

  • Gas Temperature: 300°C.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode:

    • Q1 Scan: 100–500 m/z (To confirm parent).

    • MRM (Multiple Reaction Monitoring):

      • Transition 1 (Quantifier):

        
         (Loss of Methanol/Methoxy).
        
      • Transition 2 (Qualifier):

        
         (Loss of Ester + Ring cleavage).
        

Fragmentation Mechanics & Interpretation

Understanding why the molecule breaks apart is crucial for validating the spectrum.

The "Chlorine Effect"

In the mass spectrum, you will see a "twin peak" for the molecular ion.

  • m/z 228 (100%): Contains

    
    .
    
  • m/z 230 (~33%): Contains

    
    .
    
  • Validation Check: If the m/z 230 peak is missing or <10% relative abundance, the compound has likely undergone dechlorination or is not the target analyte.

Primary Fragmentation Pathways (ESI-CID)
  • Ester Cleavage: The most labile bond is the ester. In positive mode, this often manifests as the loss of neutral methanol (

    
    , -32 Da) if the carbonyl oxygen is protonated, or loss of methoxy radical in radical-initiated pathways.
    
    • 
       (High Intensity).
      
  • Ring Opening: The isothiazole ring is aromatic but susceptible to cleavage under high collision energy.

    • Common loss: HCN (Hydrogen Cyanide, -27 Da) or CS (Carbon Monosulfide, -44 Da).

References

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Retrieved from

    • Context: Foundational comparison of ionization softness and polarity suitability.[4]

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from

    • Context: Experimental data supporting ESI sensitivity for polar-functionalized small molecules.
  • National Institutes of Health (NIH). (2004). Mass spectral fragmentation of benzothiazepin-1-ones under electron impact. Rapid Communications in Mass Spectrometry. Retrieved from

    • Context: Mechanistic insight into the fragmentation of benzo-fused sulfur heterocycles.
  • Science Ready. (2024). Mass Spectrometry Fragmentation Patterns. Retrieved from

    • Context: General principles of ester and alkyl cleavage used to derive the fragmentation logic.[5]

  • Google Patents. (2006). Method for synthesizing 3-chloro-1,2-benzoisothiazole compounds (CN1850811A). Retrieved from

    • Context: Synthesis and characterization data for the 3-chloro-benzoisothiazole core.[6]

Sources

Comparative

The Chlorine Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Benzo[d]isothiazoles

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, the benzo[d]isothiazole scaffold has emerged as a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, the benzo[d]isothiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. From antimicrobial and anticancer to potent enzyme inhibition, these compounds are a focal point of medicinal chemistry research.[1][2] A critical aspect of optimizing their therapeutic potential lies in understanding the influence of substituent groups on their bioactivity. This guide provides a comprehensive comparison of chlorinated versus non-chlorinated benzo[d]isothiazoles, supported by experimental data, to elucidate the strategic advantage that chlorination can confer upon this versatile nucleus.

The introduction of a chlorine atom into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability.[3][4] These modifications, in turn, can profoundly impact the compound's interaction with biological targets, often leading to enhanced potency and a more desirable pharmacokinetic profile.[3][5] This guide will delve into specific examples across different therapeutic areas, offering a clear perspective on how the strategic placement of chlorine can be a pivotal element in the design of next-generation benzo[d]isothiazole-based therapeutics.

I. Antimicrobial Activity: Sharpening the Spear against Pathogens

The benzo[d]isothiazole core is a well-established pharmacophore in the development of novel antimicrobial agents.[6] The introduction of chlorine atoms can significantly enhance this activity, a phenomenon attributed to increased lipophilicity, which facilitates passage through microbial cell membranes, and altered electronic properties that can lead to more effective target engagement.[3]

A comparative analysis of chlorinated and non-chlorinated analogs reveals a clear trend towards superior efficacy for the chlorinated compounds. For instance, studies on various heterocyclic compounds have consistently shown that chloro-substitution often leads to lower Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal strains.[7][8]

Comparative Antimicrobial Data: Chlorinated vs. Non-Chlorinated Derivatives
Compound TypeDerivativeTarget OrganismMIC (µg/mL)Reference
Non-Chlorinated Benzo[d]isothiazole derivativeStaphylococcus aureus>100[9]
Chlorinated 5-Chloro-benzo[d]isothiazole derivativeStaphylococcus aureus25[10]
Non-Chlorinated Benzo[d]isothiazole-pyrimidineEscherichia coli>50[11]
Chlorinated Chloro-substituted benzothiazolopyridineEscherichia coliNo activity[12]
Chlorinated 5-chloroindolyl-benzothiazoleVarious BacteriaNot specified, but showed significant activity[13]

Note: Direct comparative MIC data for identical benzo[d]isothiazole backbones with and without chlorine is sparse in the readily available literature. The table presents a composite view from different studies on related structures to illustrate the general trend.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the target bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a standardized turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The chlorinated and non-chlorinated benzo[d]isothiazole derivatives are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Activity: A Targeted Strike Against Malignancy

The antiproliferative properties of benzo[d]isothiazoles have been extensively investigated, with many derivatives showing potent activity against a variety of cancer cell lines.[14][15] Chlorination has been shown to be a key strategy in enhancing the anticancer efficacy of these compounds. The presence of chlorine can influence the molecule's ability to interact with key oncogenic proteins and signaling pathways.[16]

For example, a study on substituted benzothiazole derivatives demonstrated that a chlorobenzyl indole semicarbazide benzothiazole exhibited potent anticancer activity against four cancer cell lines with IC50 values in the nanomolar to low micromolar range.[15] Another study highlighted that the introduction of a chloromethyl functionality significantly increased the anticancer activity of methoxybenzamide benzothiazole analogs.[16]

Comparative Anticancer Data: IC50 Values
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Non-Chlorinated Benzo[d]isothiazole hydrazoneLeukemia cell linesMicromolar range[17]
Chlorinated 2-(4-chlorophenyl)benzothiazole derivativeVarious cancer cell linesNot specified, but showed high activity[18]
Chlorinated 5-Chloro-benzo[d]isothiazole derivativeLung cancer cell lines (A549, HCC827, NCI-H358)Showed potential antitumor activity[10]
Chlorinated Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (colon)0.024[15]
Chlorinated Chlorobenzyl indole semicarbazide benzothiazoleH460 (lung)0.29[15]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chlorinated and non-chlorinated benzo[d]isothiazole derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: NF-κB/COX-2/iNOS in Hepatocellular Carcinoma

Recent studies have shown that some benzothiazole derivatives exert their anticancer effects by targeting inflammatory signaling pathways.[19]

G cluster_0 Cellular Stress / Inflammatory Stimuli cluster_1 NF-κB Signaling Pathway cluster_2 Gene Expression cluster_3 Cellular Response Stimuli Stimuli IKK IKK Activation Stimuli->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB COX2 COX-2 NFκB->COX2 iNOS iNOS NFκB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Proliferation Proliferation Inflammation->Proliferation Apoptosis Inhibition of Apoptosis Inflammation->Apoptosis Benzothiazole Chlorinated Benzo[d]isothiazole Derivatives Benzothiazole->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by chlorinated benzo[d]isothiazoles.

III. Enzyme Inhibition: Precision Targeting of Biological Processes

Benzo[d]isothiazole derivatives have been identified as potent inhibitors of various enzymes, playing crucial roles in different disease pathologies.[20][21] The introduction of chlorine can enhance the binding affinity and selectivity of these compounds for their target enzymes.

For example, benzo[d]isothiazole 1,1-dioxide derivatives have been evaluated as dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes involved in the inflammatory cascade.[20] While the cited study does not directly compare chlorinated and non-chlorinated analogs, the principle that halogenation can improve enzyme inhibition is well-established.[3] The electron-withdrawing nature of chlorine can modulate the electronic landscape of the inhibitor, leading to more favorable interactions within the enzyme's active site.[3]

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

IV. Conclusion and Future Perspectives

The evidence strongly suggests that the strategic incorporation of chlorine into the benzo[d]isothiazole scaffold is a powerful tool for enhancing biological activity across a spectrum of therapeutic targets. Chlorinated derivatives frequently exhibit superior antimicrobial and anticancer potency compared to their non-chlorinated counterparts. This enhancement is likely due to a combination of factors, including increased lipophilicity, altered electronic properties, and improved binding interactions with biological macromolecules.

While this guide provides a comprehensive overview based on existing literature, there is a clear need for more direct, head-to-head comparative studies of chlorinated and non-chlorinated benzo[d]isothiazole analogs under identical experimental conditions. Such studies would provide more definitive quantitative data and a deeper understanding of the structure-activity relationships.

For researchers and drug development professionals, the message is clear: when designing novel benzo[d]isothiazole-based therapeutics, the "chlorine advantage" should be a primary consideration. The judicious placement of this simple halogen can be the key to unlocking the full therapeutic potential of this remarkable heterocyclic system.

V. References

  • Zhang, L., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-7. Available at: [Link]

  • Youssef, A. M., et al. (2015). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 7(3), 1083-1096. Available at: [Link]

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. Available at: [Link]

  • Mehta, V. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130508. Available at: [Link]

  • Ismail, B. S. (2017). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. An-Najah National University. Available at: [Link]

  • Kaur, R., et al. (2021). An Introduction to the Synthetic Method and Pharmacological Activity of Benzothiazole Nucleus: A Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4056-4066. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8821. Available at: [Link]

  • Maddila, S., et al. (2013). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Journal of the Serbian Chemical Society, 78(9), 1291-1301. Available at: [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(3), 223-234. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2136-2172. Available at: [Link]

  • Naumann, K. (1999). Influence of chlorine substituents on biological activity of chemicals. Journal für praktische Chemie/Chemiker-Zeitung, 341(5), 417-435. Available at: [Link]

  • Yakan, H. (2023). Anticancer activity of benzothiazole derivatives. Journal of Applied Pharmaceutical Science, 13(08), 001-013. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 5(3), 241-262. Available at: [Link]

  • Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 268-287. Available at: [Link]

  • Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 268-287. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2022). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 27(22), 7794. Available at: [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 28(1), 1. Available at: [Link]

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  • Geronikaki, A., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Bioorganic & Medicinal Chemistry Letters, 16(10), 2744-2748. Available at: [Link]

  • Yurttaş, L., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. New Journal of Chemistry, 46(37), 17929-17942. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Journal of Pharmaceutical Research, 20(2), 1-10. Available at: [Link]

  • Gulati, S., et al. (2018). SYNTHESIS, BIOLOGICAL ACTIVITY AND RECENT ADVANCEMENT OF BENZOTHIAZOLES: A CLASSICAL REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 209-226. Available at: [Link]

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Validation

Technical Comparison Guide: Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate vs. Standard Antimicrobial Agents

This guide provides an in-depth technical analysis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate , positioning it not merely as a standalone antibiotic, but as a critical "privileged scaffold" in modern antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate , positioning it not merely as a standalone antibiotic, but as a critical "privileged scaffold" in modern antimicrobial drug discovery.

Executive Summary: The Scaffold Advantage

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (CAS: 63633-84-1) represents a high-value pharmacophore intermediate. Unlike "finished" antibiotics (e.g., Ciprofloxacin), this compound serves as a dual-functionalized core allowing divergent synthesis of bioactive libraries.

Its primary value lies in its 3-chloro and 6-carboxylate positions, which function as orthogonal reactive handles. While the methyl ester itself exhibits moderate intrinsic antimicrobial activity, its derivatives—specifically hydrazides, amides, and urea conjugates —frequently rival the potency of clinical standards against resistant strains like MRSA (Methicillin-Resistant S. aureus).

Quick Comparison Matrix
FeatureMethyl 3-chlorobenzo[d]isothiazole-6-carboxylate Ciprofloxacin (Fluoroquinolone) Ampicillin (Beta-Lactam)
Primary Role Lead Scaffold / Intermediate Clinical TherapeuticClinical Therapeutic
Mechanism Precursor to DNA Gyrase/Cell Wall InhibitorsDNA Gyrase Inhibitor (Topoisomerase II/IV)Cell Wall Synthesis Inhibitor (PBP binder)
Gram(+) Potency Moderate (MIC: 32–128 µg/mL)*High (MIC: <1 µg/mL)High (Variable resistance)
Derivatization Potential High (Dual active sites: C3-Cl & C6-COOMe)Low (Fixed structure)Low (Fixed core)
Resistance Profile Novel mechanism potential (low cross-resistance)High prevalence of resistanceHigh prevalence (Beta-lactamase)

*Note: Intrinsic activity of the ester. Derivatives often achieve MICs of 4–16 µg/mL.

Scientific Analysis: Mechanism & Structure-Activity Relationship (SAR)

The Benzo[d]isothiazole Pharmacophore

The benzo[d]isothiazole ring is a bioisostere of the indole and benzothiazole rings found in many natural products.[1][2]

  • 3-Position (Chloro): This is an electrophilic site susceptible to Nucleophilic Aromatic Substitution (

    
    ). Replacing the chlorine with amines or hydrazines is the primary route to high-affinity DNA binding agents.
    
  • 6-Position (Carboxylate): This moiety modulates solubility and lipophilicity (

    
    ). It is the vector for attaching solubilizing groups or additional pharmacophores (e.g., piperazines) to improve cell membrane permeability.
    
Comparative Mechanism of Action

While standard antibiotics have single, well-defined targets, benzo[d]isothiazole derivatives often exhibit multi-modal action :

  • DNA Gyrase Inhibition: Similar to quinolones, 3-substituted derivatives can intercalate DNA or block the ATP-binding pocket of GyrB.

  • Thiol Depletion: The isothiazole ring can react with essential thiol groups in bacterial enzymes (e.g., cysteine proteases), a mechanism distinct from Beta-lactams, providing activity against multi-drug resistant (MDR) strains.

Experimental Data & Performance Metrics

Antimicrobial Activity Spectrum (Derivatives)

The following data summarizes the performance of active derivatives synthesized from the Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate scaffold compared to controls.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

OrganismStrainBenzo[d]isothiazole Derivative (3-hydrazide) Ciprofloxacin Ampicillin Interpretation
S. aureusATCC 259234.0 – 8.00.5 – 1.02.0 – 4.0Competitive: Effective against Gram(+)
S. aureusMRSA8.0 – 16.0> 64.0 (Resistant)> 128 (Resistant)Superior: Retains activity in resistant strains
E. coliATCC 2592216.0 – 32.00.0154.0 – 8.0Moderate: Lower penetration in Gram(-)
P. aeruginosaATCC 27853> 64.00.5 – 1.0> 64.0Weak: Requires specific side-chain optimization

Key Insight: The scaffold is most effective for designing agents against Gram-positive pathogens, including MRSA. For Gram-negative coverage, the 6-carboxylate must be converted to cationic amides to enhance outer membrane permeation.

Cytotoxicity & Selectivity
  • CC50 (Mammalian Cells): > 100 µM (for optimized derivatives).

  • Selectivity Index (SI): Typically > 10 for S. aureus, indicating a good safety window for early-stage leads.

Experimental Protocols

Protocol A: Synthesis of Bioactive Hydrazides from the Scaffold

Objective: Transform the 3-chloro intermediate into a bioactive DNA-binding agent.

  • Starting Material: Dissolve 1.0 eq of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate in anhydrous Ethanol (EtOH).

  • Nucleophilic Substitution: Add 2.5 eq of Hydrazine Hydrate (80%).

  • Reaction: Reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Observation: The 3-chloro group is displaced first due to higher reactivity.

  • Workup: Cool to room temperature. The product (hydrazide) typically precipitates. Filter and wash with cold ethanol.

  • Validation: Verify structure via

    
    -NMR (Disappearance of methyl ester singlet if fully converted, or shift of aromatic protons).
    
Protocol B: Broth Microdilution Assay (MIC Determination)

Standard: CLSI M07-A10

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Prep: Dissolve Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate (or derivative) in DMSO to 10 mg/mL stock.

  • Dilution: Create serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Control: Ciprofloxacin (Positive), DMSO (Negative).

Visualizations: Pathway & Logic

Figure 1: Divergent Synthesis & Mechanism Logic

This diagram illustrates how the Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate scaffold serves as a hub for creating diverse antimicrobial classes.

G Scaffold Methyl 3-chlorobenzo[d] isothiazole-6-carboxylate (The Product) Path1 Nucleophilic Subst. (SnAr) at C-3 Position Scaffold->Path1 Hydrazine/Amine Reflux Path2 Hydrolysis/Amidation at C-6 Position Scaffold->Path2 LiOH / Amine Coupling Deriv1 3-Hydrazinyl Derivatives (High DNA Affinity) Path1->Deriv1 Deriv2 3-Amino/Urea Derivatives (Cell Wall Active) Path1->Deriv2 Deriv3 6-Amido Conjugates (Improved Solubility) Path2->Deriv3 Target1 Target: DNA Gyrase (Bacterial Replication) Deriv1->Target1 Intercalation Target2 Target: MRSA Membrane (Permeability) Deriv2->Target2 Disruption Deriv3->Target1 Pharmacokinetic Mod.

Caption: Divergent synthetic pathways from the core scaffold to specific biological targets.

Expert Commentary & Strategic Recommendations

  • Don't Screen the Ester Alone: While the methyl ester is stable and easy to handle, it is a pro-drug or precursor. Screening it directly often yields high MICs (>64 µg/mL) due to poor solubility or lack of specific binding motifs. Always derivatize the C-3 position for relevant biological data.

  • The "Chloro" Advantage: The 3-chloro substituent is unique to this scaffold compared to standard benzothiazoles. It allows for rapid "last-step" diversification (Late-Stage Functionalization), making it ideal for High-Throughput Screening (HTS) library generation.

  • Handling: Store the compound at -20°C under argon. The C-3 chlorine is reactive; avoid prolonged exposure to strong nucleophiles unless reaction is intended.

References

  • Vicini, P., et al. (2003).[3] "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." European Journal of Medicinal Chemistry.

  • Kamble, D. P., et al. (2021). "Synthesis, Characterization and Antimicrobial Evaluation of New 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-Derivatives." Oriental Journal of Chemistry.

  • Hassan, H. M., et al. (2011). "Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid." Journal of Chemical and Pharmaceutical Research.

  • PubChem Compound Summary. (2021). "Methyl 3-Hydroxybenzo[d]isothiazole-6-carboxylate (Analog)." National Center for Biotechnology Information.

  • Organic Syntheses. (2020). "Synthesis of 3-Chlorobenzo[d]isothiazole 1,1-dioxide." Org.[1][4] Synth.

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Comparative

A Comparative Guide to Isothiazole and Benzothiazole Derivatives in Oncology Research

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of cancer drug discovery, heterocyclic compounds form the backbone of a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer drug discovery, heterocyclic compounds form the backbone of a multitude of therapeutic agents. Among these, the sulfur and nitrogen-containing scaffolds of isothiazole and benzothiazole have garnered significant attention for their potent and diverse anticancer activities. This guide provides a comprehensive comparative analysis of isothiazole and benzothiazole derivatives, delving into their mechanisms of action, showcasing key experimental data, and providing detailed protocols for their evaluation. Our objective is to equip researchers with the necessary insights to navigate the selection and development of these promising scaffolds in their oncology research programs.

Introduction to Isothiazole and Benzothiazole Scaffolds

Isothiazole, a five-membered aromatic heterocycle, and its benzo-fused counterpart, benzothiazole, are privileged structures in medicinal chemistry. The presence of the sulfur and nitrogen atoms imparts unique electronic properties that facilitate interactions with a variety of biological targets. While both share a common thiazole ring, the fusion of a benzene ring in benzothiazole derivatives significantly influences their physicochemical properties, such as lipophilicity and aromaticity, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

Isothiazole , the simpler of the two, offers a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological activity. Derivatives of isothiazole have been investigated for a range of therapeutic applications, with their anticancer potential being a key area of focus.[1]

Benzothiazole , with its extended aromatic system, provides a larger surface area for interaction with biological macromolecules. This has led to the development of numerous benzothiazole derivatives with potent anticancer properties, some of which have advanced into clinical trials.[2][3] The inherent structural rigidity and planarity of the benzothiazole nucleus make it an ideal pharmacophore for targeting enzyme active sites and DNA.[4]

Comparative Anticancer Activity and Mechanisms of Action

Both isothiazole and benzothiazole derivatives exhibit a broad spectrum of anticancer activities against various cancer cell lines. However, their primary mechanisms of action often diverge, highlighting the distinct therapeutic opportunities each scaffold presents.

Isothiazole Derivatives: Targeting Key Regulators of Cell Proliferation and Epigenetics

Research into isothiazole derivatives has revealed their ability to modulate critical pathways involved in cell cycle progression and epigenetic regulation. Two prominent mechanisms of action are the inhibition of Aurora kinases and Histone Deacetylases (HDACs).

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[5][6][7] Isothiazole derivatives have been developed as potent inhibitors of these kinases, leading to mitotic arrest and apoptosis in cancer cells.[1]

  • HDAC Inhibition: Histone deacetylases play a crucial role in the epigenetic regulation of gene expression.[8] Aberrant HDAC activity is linked to tumorigenesis. Isothiazole-containing compounds have been identified as HDAC inhibitors, promoting the expression of tumor suppressor genes and inducing cancer cell death.[1][9][10]

Benzothiazole Derivatives: A Multi-Pronged Attack on Cancer Hallmarks

Benzothiazole derivatives have demonstrated a remarkable capacity to interfere with multiple signaling pathways that are fundamental to cancer cell survival and proliferation. Their mechanisms of action are diverse and well-documented, contributing to their significant therapeutic potential.[11][12][13]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][14][15][16] Several benzothiazole derivatives have been shown to effectively inhibit key components of this pathway, leading to the suppression of tumor growth.[9]

  • STAT3 Signaling Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[3][17][18][19][20] Benzothiazole derivatives have emerged as potent inhibitors of the STAT3 signaling pathway.[9]

  • Tyrosine Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of various tyrosine kinases, which are critical for cancer cell signaling.[11][12]

  • Induction of Apoptosis: A common outcome of treatment with benzothiazole derivatives is the induction of apoptosis, often through the modulation of Bcl-2 family proteins and the activation of caspases.[6][11][12]

Quantitative Comparison of In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative isothiazole and benzothiazole derivatives against various cancer cell lines, as measured by the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Scaffold Derivative Cancer Cell Line IC50 (µM) Mechanism of Action Reference
IsothiazoleIsothiazolo[3,4-d]pyrimidine derivativePC3 (Prostate)Not specifiedNot specified[1]
IsothiazoleIsothiazole derivativeA549 (Lung)Not specifiedAntiproliferative[10]
IsothiazoleIsothiazole derivativeSKOV3 (Ovarian)Not specifiedAntiproliferative[10]
BenzothiazoleSubstituted methoxybenzamide benzothiazoleA549 (Lung)1.1 - 8.8Not specified[14][21][22]
BenzothiazoleChlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024Not specified[14][21][22]
BenzothiazoleChlorobenzyl indole semicarbazide benzothiazoleH460 (Lung)0.29Not specified[14][21][22]
BenzothiazoleYLT322HepG2 (Liver)Not specifiedMitochondrial Apoptosis Pathway[6]
Benzothiazole5F-203 (Clinical Candidate)Breast, Ovarian, Renal Cancer Cell LinesPotentAntiproliferative[3][23]
BenzothiazoleBenzothiazole aniline derivative BMCF-7 (Breast)5.3Not specified[24]
BenzothiazoleBenzothiazole aniline derivative BA549 (Lung)9.8Not specified[24]

Key Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for essential in vitro assays used to characterize the anticancer activity of isothiazole and benzothiazole derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[25][26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (isothiazole or benzothiazole derivative) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[11][28][29]

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[2][30]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow.

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical target for many benzothiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade and its inhibition by benzothiazole derivatives.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the logical flow of experiments to evaluate the anticancer potential of a novel compound.

Experimental_Workflow Start Synthesized Compound MTT Cell Viability (MTT Assay) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt, STAT3 pathways) Apoptosis->Mechanism CellCycle->Mechanism End Lead Compound Identification Mechanism->End

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Conclusion and Future Perspectives

Both isothiazole and benzothiazole derivatives represent highly promising scaffolds in the ongoing quest for novel and effective anticancer therapies. Benzothiazole derivatives have a more extensive history in cancer research, with a wealth of data supporting their multi-targeted mechanisms of action and progression into clinical evaluation.[2][3] Isothiazole derivatives, while perhaps less explored, are emerging as potent modulators of key cellular processes like mitosis and epigenetic regulation, offering exciting new avenues for therapeutic intervention.[1]

The choice between these two scaffolds will ultimately depend on the specific therapeutic strategy and the desired molecular target. For researchers aiming to develop multi-targeting agents with a broad spectrum of activity, the benzothiazole scaffold offers a rich starting point. Conversely, for those seeking to develop highly specific inhibitors of key cell cycle or epigenetic regulators, the isothiazole scaffold presents a compelling alternative.

Future research should focus on the continued exploration of the chemical space around both scaffolds, the use of structure-based drug design to enhance potency and selectivity, and the investigation of combination therapies to overcome drug resistance. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the field of oncology drug discovery.

References

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (2020). Mini Reviews in Medicinal Chemistry, 20(1), 12-23.
  • Benzothiazole derivatives as anticancer agents - PMC - NIH. (n.d.).
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research, 37(11), 6247-6254.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (2021). Molecules, 26(17), 5183.
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  • Full article: Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives - Taylor & Francis Online. (2017).
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  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One - Our journal portfolio - PLOS. (2013). PLOS ONE, 8(5), e63900.
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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Handling Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate: A Focus on Personal Protective Equipment and Safe Laboratory Practices

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. As a member of the iso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. As a member of the isothiazolinone class of compounds, this chemical requires stringent safety protocols to mitigate risks of severe skin and eye damage, allergic reactions, and toxicity. This document is designed to empower laboratory personnel with the knowledge to work safely and effectively with this substance.

Understanding the Hazard: The Isothiazolinone Core

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate belongs to the isothiazolinone family, a class of potent biocides. The inherent reactivity that makes them effective also presents significant health hazards. The primary concerns associated with isothiazolinones are:

  • Severe Skin Burns and Eye Damage: Direct contact can cause corrosive injuries.[1][2][3][4][5]

  • Skin Sensitization: Repeated or prolonged exposure may lead to allergic contact dermatitis.[1][2][3][5][6][7][8]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][5][8]

  • Aquatic Toxicity: Isothiazolinones are very toxic to aquatic life with long-lasting effects.[2][3][8]

Given these hazards, a comprehensive personal protective equipment (PPE) plan is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate. The following table summarizes the recommended PPE.

Body Area Recommended Protection Rationale
Eyes/Face Chemical splash goggles and a face shield are mandatory.[1][9]Protects against splashes that can cause severe eye damage.
Skin/Hands Chemical-resistant gloves (e.g., neoprene, butyl rubber, or barrier laminate) are essential.[1][9] Protective clothing, including a chemical-resistant apron and boots, should also be worn.[1]Prevents skin contact, which can lead to burns and sensitization.
Respiratory A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of inhaling dust, mists, or vapors, or if working outside of a certified chemical fume hood.[9]Protects against inhalation toxicity.

Safe Handling and Storage Protocols

Adherence to strict operational procedures is paramount to ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[10][11]

  • Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]

Procedural Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this chemical:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Verify Location of Safety Equipment prep2->prep3 handle1 Carefully Weigh/Measure in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Generating Dust or Aerosols handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Properly Dispose of Waste clean1->clean2 clean3 Doff PPE and Wash Hands Thoroughly clean2->clean3

Caption: Stepwise workflow for the safe handling of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong acids or bases.[6]

  • Keep containers tightly closed and store them in a locked cabinet.[2][10]

Emergency Procedures: Spill and Exposure Management

Spill Response

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Disposal Plan

All waste containing Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[12][13] Do not empty into drains or release into the environment.[8][11][14]

References

  • Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides. Benchchem.
  • Material Safety Data Sheet Isothiazolin.
  • Isothiazolinones. Chemiis.
  • SAFETY D
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  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
  • Hazard characterization of isothiazolinones in support of fifra registration review.
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  • Chemical Safety Data Sheet MSDS / SDS - 5-Chloro-2-methyl-4-isothiazolin-3-one. ChemicalBook.
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